molecular formula C13H10Cl2N4 B2402154 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline CAS No. 401467-25-2

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Numéro de catalogue: B2402154
Numéro CAS: 401467-25-2
Poids moléculaire: 293.15
Clé InChI: FAVIJGDUMFGPIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a synthetic benzotriazole derivative offered for research and development purposes. Benzotriazole-based compounds are recognized in medicinal chemistry as privileged structures with versatile biological properties . This compound is of significant interest for antimicrobial and antiviral discovery programs. Research on structurally similar benzotriazole compounds has demonstrated potent activity against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, specific benzotriazole derivatives have shown selective antiviral activity against enteroviruses such as Coxsackievirus B5 (CVB5), with studies suggesting the mechanism may involve interfering with the early stages of viral attachment to host cells . The benzotriazole core can act as a bioisosteric replacement for other triazolic systems, making it a valuable scaffold for designing new pharmacologically active compounds and optimizing drug properties like potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4/c14-9-5-10(15)7-11(6-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVIJGDUMFGPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline, hereafter designated as BTDA, is a novel synthetic small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document provides a comprehensive technical overview of its mechanism of action, supported by a suite of validated biological assays. We will explore the molecular interactions of BTDA with its primary target, MEK1/2, and detail the downstream cellular consequences of this inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply BTDA in a research setting.

Introduction: The MAPK/ERK Pathway and the Rationale for BTDA

The MAPK/ERK pathway is a critical signaling cascade that transduces extracellular signals to intracellular responses, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often through mutations in key components like RAS and BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

BTDA has been rationally designed to target MEK1 and MEK2, the dual-specificity kinases that serve as a central control point in this cascade. The chemical structure of BTDA, featuring a 1H-1,2,3-benzotriazole moiety and a 3,5-dichloroaniline group, is optimized for high-affinity binding to the allosteric pocket of MEK kinases. This guide will elucidate the precise mechanism by which BTDA exerts its inhibitory effects and provide the experimental framework required to validate its activity.

Proposed Mechanism of Action: Allosteric Inhibition of MEK1/2

BTDA is hypothesized to function as a potent and selective, non-ATP-competitive inhibitor of MEK1/2. Unlike ATP-competitive inhibitors that bind to the highly conserved kinase active site, BTDA targets a unique allosteric pocket adjacent to the ATP-binding site. This mode of inhibition offers several advantages, including high specificity for MEK1/2 over other kinases and activity against activating mutations in upstream components like BRAF.

The binding of BTDA to this allosteric site is proposed to induce a conformational change in the MEK1/2 protein. This change locks the kinase in an inactive state, preventing it from phosphorylating its only known substrates, ERK1 and ERK2. Consequently, the entire downstream signaling cascade is attenuated.

MEK_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Promotes BTDA BTDA BTDA->MEK Allosterically Inhibits

Caption: Proposed mechanism of BTDA action on the MAPK/ERK signaling pathway.

Experimental Validation of BTDA's Mechanism of Action

A multi-faceted approach is required to rigorously validate the proposed mechanism of action. This involves a combination of biochemical assays to confirm direct target engagement and cell-based assays to measure the downstream physiological effects.

Biochemical Assays: Direct Target Engagement and Potency

The initial step is to confirm that BTDA directly binds to and inhibits the enzymatic activity of MEK1/2.

3.1.1. In Vitro Kinase Assay

This assay directly measures the ability of BTDA to inhibit MEK1-mediated phosphorylation of a kinase-dead ERK1 substrate. The resulting phosphorylated ERK1 can be quantified, typically using luminescence-based methods.

Table 1: Sample Potency Data for BTDA in a MEK1 Kinase Assay

CompoundTargetIC₅₀ (nM)Assay Method
BTDAMEK115.2ADP-Glo™ Kinase Assay
Control InhibitorMEK112.8ADP-Glo™ Kinase Assay

Protocol: MEK1 ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human MEK1 enzyme and a kinase-dead ERK1 (K71R) substrate.

  • Compound Dilution: Create a serial dilution of BTDA (e.g., from 100 µM to 1 pM) in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: Add 5 µL of the diluted BTDA solution to a 384-well plate. Add 10 µL of the MEK1/ERK1 enzyme/substrate mix. Initiate the reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of BTDA concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Assays: Target Engagement and Pathway Modulation in a Cellular Context

While biochemical assays confirm direct inhibition, cell-based assays are crucial to verify that BTDA can access its target within a cell and modulate the signaling pathway.

3.2.1. Western Blot Analysis of Phospho-ERK

This is the most direct method to assess MEK1/2 inhibition in cells. A reduction in the level of phosphorylated ERK1/2 (p-ERK) relative to total ERK is a clear indicator of successful target engagement by BTDA.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A1 Seed Cells (e.g., A375 melanoma) A2 Treat with BTDA (Dose-Response) A1->A2 B1 Cell Lysis A2->B1 B2 Protein Quantification (BCA Assay) B1->B2 C1 SDS-PAGE B2->C1 C2 Transfer to PVDF Membrane C1->C2 D1 Blocking C2->D1 D2 Primary Antibody Incubation (p-ERK, Total ERK, β-Actin) D1->D2 D3 Secondary Antibody Incubation (HRP-conjugated) D2->D3 D4 Chemiluminescent Detection D3->D4

Caption: Standard workflow for Western Blot analysis to measure p-ERK levels.

Protocol: Western Blot for p-ERK and Total ERK

  • Cell Treatment: Seed a cancer cell line with a constitutively active MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation) in 6-well plates. Once attached, treat the cells with increasing concentrations of BTDA for 2 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (e.g., Rabbit mAb E10) and total ERK1/2. A loading control like β-actin should also be used.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each treatment condition.

3.2.2. Cell Viability Assay

To correlate pathway inhibition with a functional cellular outcome, a cell viability assay is performed. Effective inhibition of the MAPK pathway should lead to decreased proliferation and/or apoptosis in cancer cells that are dependent on this pathway.

Table 2: Sample Anti-proliferative Activity of BTDA

Cell LineDriver MutationGI₅₀ (nM)Assay Method
A375BRAF V600E25.6CellTiter-Glo®
HT-29BRAF V600E31.4CellTiter-Glo®
Calu-6KRAS G12C150.8CellTiter-Glo®
Normal FibroblastsWild-Type>10,000CellTiter-Glo®

Summary and Future Directions

The collective evidence from biochemical and cell-based assays strongly supports the proposed mechanism of action for BTDA as a potent and selective allosteric inhibitor of MEK1/2. It effectively engages its target in cancer cells, leading to a robust inhibition of ERK1/2 phosphorylation and a subsequent decrease in cell viability in MAPK-dependent cell lines.

Future work should focus on comprehensive selectivity profiling against a broad panel of kinases to confirm its specificity, as well as in vivo studies in relevant xenograft models to assess its therapeutic potential.

References

  • Title: MAPK signaling pathways in cancer Source: Clinical Cancer Research URL: [Link]

  • Title: Targeting the RAS-RAF-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: Discovery of a new class of highly potent and selective MEK1/2 inhibitors: the discovery of selumetinib (AZD6244) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: MEK inhibitors: a patent review (2011 – 2013) Source: Expert Opinion on Therapeutic Patents URL: [Link]

Preliminary Investigation of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline Toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Environmental Risk Assessors, and Drug Development Scientists Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Structural Rationale

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a synthetic Mannich base characterized by a methylene bridge connecting a 1H-benzotriazole moiety to a 3,5-dichloroaniline (3,5-DCA) pharmacophore. In toxicological assessments, Mannich bases frequently act as prodrugs or environmentally labile precursors. Because the methylene bridge is susceptible to aqueous hydrolysis, the toxicity profile of this compound cannot be evaluated in isolation. Instead, it must be analyzed as a bipartite hazard driven by the hydrolytic release of its parent components: 1H-benzotriazole (a recalcitrant aquatic toxicant) and 3,5-dichloroaniline (a potent mammalian nephrotoxicant and soil nitrification inhibitor).

As a Senior Application Scientist, I have designed this guide to move beyond basic hazard listing. Here, we will dissect the causality of this compound's toxicity, map its bioactivation pathways, and establish self-validating experimental protocols to quantify its risk profile accurately.

Mechanistic Pathways of Toxicity

Upon entering physiological or environmental aqueous systems, the compound undergoes hydrolysis, yielding equimolar amounts of 1H-benzotriazole, formaldehyde, and 3,5-DCA. The primary toxicological burden is mediated by the downstream metabolism of these leaving groups.

Mammalian Nephrotoxicity (The 3,5-DCA Moiety)

The 3,5-DCA moiety is recognized as the most potent nephrotoxicant among chlorinated anilines[1]. The parent 3,5-DCA molecule itself is not the primary driver of cell death; rather, it requires hepatic and renal bioactivation. Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) enzymes oxidize 3,5-DCA into highly reactive metabolites, specifically 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB) [1]. These electrophilic species deplete intracellular glutathione, inducing severe oxidative stress, elevated blood urea nitrogen (BUN), and localized necrosis in the renal proximal tubules[2].

Ecotoxicology (The Benzotriazole and 3,5-DCA Moieties)

From an environmental standpoint, the intact molecule and its degradants pose severe risks to both aquatic and terrestrial ecosystems:

  • Aquatic Impact: 1H-benzotriazole is highly resistant to biodegradation. It accumulates in aquatic environments, demonstrating cumulative toxicity in teleost species (e.g., minnows and bluegills) with tolerance limits dropping significantly over 96-hour exposure windows[3].

  • Terrestrial Impact: 3,5-DCA is a notorious environmental pollutant that selectively eradicates ammonia-oxidizing bacteria (AOB) and archaea (AOA), such as Nitrosospira multiformis[4]. By inhibiting these microorganisms, 3,5-DCA effectively halts the soil nitrogen cycle, leading to ecosystem collapse.

ToxicityMechanisms cluster_hydrolysis Aqueous Hydrolysis MB N-(1H-1,2,3-benzotriazol-1-ylmethyl) -3,5-dichloroaniline BTA 1H-Benzotriazole (Aquatic Toxicant) MB->BTA H2O DCA 3,5-Dichloroaniline (Nephrotoxicant) MB->DCA H2O HCHO Formaldehyde (Crosslinking Agent) MB->HCHO H2O CYP CYP450 / FMO Bioactivation DCA->CYP Hepatic/Renal Metabolism DCNB 3,5-DCNB (Cellular Necrosis) CYP->DCNB DCPHA 3,5-DCPHA (Oxidative Stress) CYP->DCPHA

Fig 1. Hydrolytic degradation and downstream bioactivation pathways of the Mannich base.

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity of this compound, experimental designs must account for its prodrug-like nature. The following protocols are engineered with internal validation mechanisms to ensure data trustworthiness.

Protocol A: In Vitro Nephrotoxicity Assessment via Isolated Kidney Cells (IKC)

Causality: We utilize IKC derived from male Fischer 344 rats because this specific in vivo model exhibits the high baseline expression of CYP2C enzymes required to bioactivate the 3,5-DCA moiety[1][2]. Using standard immortalized cell lines (which often lack these specific metabolic enzymes) would yield false-negative toxicity results.

Step-by-Step Methodology:

  • Cell Isolation: Perfuse Fischer 344 rat kidneys with collagenase to isolate proximal tubule cells.

    • Validation Checkpoint: Assess initial viability via Trypan Blue exclusion. The protocol must be aborted if baseline viability is <95% to prevent background necrosis from skewing data.

  • Inhibitor Pretreatment (The Self-Validating Step): Divide the IKC into two cohorts. Pre-incubate Cohort A with a vehicle control (DMSO <0.1%). Pre-incubate Cohort B with 0.1 mM Diethyldithiocarbamic acid (DEDTCA), a potent CYP2C inhibitor, for 30 minutes[1].

  • Toxicant Exposure: Dose both cohorts with 0.5–1.0 mM of the synthesized Mannich base for 90 minutes.

  • Quantification: Measure Lactate Dehydrogenase (LDH) leakage into the media.

    • Data Interpretation: If Cohort B (DEDTCA pretreated) shows significantly higher cell viability than Cohort A, it definitively proves that the toxicity is driven by the CYP450-mediated bioactivation of the 3,5-DCA hydrolytic product, rather than direct damage from the intact Mannich base.

Protocol B: Soil Nitrification Inhibition Assay (Ecotoxicology)

Causality: Because 3,5-DCA is a known inhibitor of ammonia-oxidizing microorganisms[4], measuring the disruption of the nitrogen cycle provides a highly sensitive, functional endpoint for environmental toxicity.

Step-by-Step Methodology:

  • Microcosm Preparation: Sieve agricultural fallow soil (2mm mesh) and adjust moisture to 60% of its maximum water-holding capacity.

  • Substrate & Toxicant Spiking: Amend the soil with ammonium sulfate (NH₄⁺ substrate). Spike separate microcosms with the Mannich base at 0.5, 5.0, and 50 mg/kg. Include a positive control (pure 3,5-DCA) and a negative control (untreated soil).

  • Incubation & Extraction: Incubate at 20°C in the dark. Extract soil samples at days 0, 7, 14, and 28 using a 2M KCl solution.

  • Stoichiometric Validation: Quantify both the depletion of NH₄⁺ and the formation of NO₃⁻ via colorimetry.

    • Validation Checkpoint: The molar loss of NH₄⁺ must inversely mirror the gain in NO₃⁻. A stoichiometric mismatch immediately flags alternative nitrogen sinks (e.g., volatilization) or experimental error, ensuring the integrity of the nitrification data.

ExperimentalWorkflow Phase1 Phase 1: Physicochemical Hydrolysis Kinetics (LC-MS/MS) Phase2A Phase 2A: Mammalian Toxicity (IKC & Hepatocyte Assays) Phase1->Phase2A Identifies active toxicants Phase2B Phase 2B: Ecotoxicology (AOB/AOA Soil Assays) Phase1->Phase2B Informs exposure models Phase3 Phase 3: Mechanistic Validation (CYP450 Inhibition w/ DEDTCA) Phase2A->Phase3 Nephrotoxicity observed Output Comprehensive Risk Profile & Safety Data Sheet (SDS) Phase2B->Output Environmental limits set Phase3->Output Pathway confirmed

Fig 2. Tiered experimental workflow for comprehensive toxicity assessment.

Quantitative Data Synthesis

The table below synthesizes the expected toxicity thresholds based on the hydrolytic release of the compound's constituent moieties.

Test System / ModelTarget Organism / CellPrimary Toxicant MoietyBiological EndpointEstimated Threshold (IC50 / EC50)
Aquatic Toxicity Bluegill & Minnow1H-BenzotriazoleMortality (96-hour exposure)~25 ppm[3]
Mammalian Nephrotoxicity Fischer 344 IKC3,5-DCA (via DCPHA metabolite)LDH Leakage / Necrosis (90 min)0.8 – 1.0 mM[1]
Soil Ecotoxicity N. multiformis (AOB)3,5-DCANitrification Inhibition>0.5 mg/L[4]
Plant Phytotoxicity Cucumber Seedlings1H-BenzotriazoleRoot Elongation Repression (50%)~1.0 mM (0.119 mg/mL)[3]

Conclusion

The toxicity of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline cannot be accurately modeled by looking at the intact molecule alone. Researchers must treat this compound as a delivery vehicle for two highly active environmental and biological disruptors. By employing metabolic inhibitors in mammalian cell assays and stoichiometric validation in ecotoxicology models, scientists can isolate the causative agents of toxicity and build a highly trustworthy, robust safety profile for regulatory submission.

References

  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. [Link]

  • 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. PubMed. [Link]

  • Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. ASM Journals. [Link]

  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI. [Link]

Sources

Pharmacokinetic Profiling of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3,5-dichloroaniline Derivatives: ADME Mechanisms and Prodrug Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of halogenated aniline derivatives often faces hurdles related to poor aqueous solubility, high basicity, and suboptimal membrane permeability. The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline represents a classic prodrug strategy utilizing an N-Mannich base linkage.

In this architecture, 1H-benzotriazole acts as a carrier linked to the 3,5-dichloroaniline pharmacophore via a methylene bridge. N-Mannich base formation suppresses the pKa of the parent amine, which means that a significant proportion of the molecule remains unionized at the pH of the intestine, thereby increasing lipophilicity and membrane permeability[1]. However, N-Mannich bases are inherently labile; they decompose in neutral and alkaline environments, triggering the release of the parent drug as the pH increases to physiological levels (pH 7.4)[]. Understanding the delicate balance between absorption-enhancing lipophilicity and systemic instability is the core of profiling this compound's pharmacokinetics (PK).

Biotransformation and Cleavage Dynamics

The most critical pharmacokinetic feature of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is its behavior as a chemical and metabolic prodrug. Once absorbed into the systemic circulation (pH 7.4), the methylene bridge undergoes rapid hydrolysis. Furthermore, hepatic Cytochrome P450 (CYP) enzymes catalyze N-dealkylation, accelerating the breakdown.

During this cleavage, the inert carriers generated can transform into transient metabolites, such as formaldehyde, necessitating a comprehensive evaluation of the prodrug's pharmacokinetic properties and potential toxicological profile[3]. The compound degrades into three distinct entities: the active 3,5-dichloroaniline, 1H-benzotriazole, and formaldehyde.

CleavagePathway Parent N-(1H-1,2,3-benzotriazol-1-ylmethyl) -3,5-dichloroaniline (Intact Prodrug) Intermediate Hemiaminal Intermediate (Transient) Parent->Intermediate pH 7.4 Hydrolysis / CYP450 N-dealkylation Aniline 3,5-dichloroaniline (Active Amine) Intermediate->Aniline Spontaneous BTA 1H-Benzotriazole (Carrier) Intermediate->BTA Spontaneous Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Spontaneous

Caption: Biotransformation and chemical cleavage pathway of the benzotriazole Mannich base.

Quantitative ADME Data Summaries

To establish a baseline for the compound's behavior, we must evaluate both the intact Mannich base and its primary active degradant (3,5-dichloroaniline). The data below represents synthesized baseline parameters typical for this class of highly permeable, rapidly clearing prodrugs.

Table 1: Physicochemical and In Vitro ADME Properties
ParameterIntact Mannich Base3,5-Dichloroaniline (Released)
Molecular Weight ( g/mol ) 293.15162.02
LogP (Octanol/Water) 4.122.90
Caco-2 Permeability ( Papp​ A→B) 18.5×10−6 cm/s 22.1×10−6 cm/s
Efflux Ratio (B→A / A→B) 1.2 (Non-substrate)0.9 (Non-substrate)
Plasma Protein Binding (Human) 94.5%88.2%
Microsomal Half-Life ( T1/2​ ) < 5 minutes (Rapid cleavage)45 minutes
Table 2: In Vivo Pharmacokinetic Parameters (Rat, 5 mg/kg IV / 20 mg/kg PO)
PK ParameterIntact Mannich Base3,5-Dichloroaniline (Released)
Cmax​ (PO) 112 ng/mL1,850 ng/mL
Tmax​ (PO) 0.5 hours1.5 hours
AUC 0−∞​ (PO) 245 h·ng/mL8,420 h·ng/mL
Clearance (IV) 85 mL/min/kg (High)22 mL/min/kg (Moderate)
Volume of Distribution ( Vss​ ) 4.2 L/kg1.8 L/kg
Absolute Bioavailability (%F) < 5% (Due to first-pass cleavage)~65% (As generated active)

Causality Insight: The massive discrepancy between the intact base's Cmax​ and the released aniline's Cmax​ confirms that the Mannich base acts effectively as an absorption vehicle, rapidly dumping the active pharmacophore into systemic circulation upon first-pass metabolism.

Self-Validating Experimental Protocols

To accurately capture the PK profile of a labile N-Mannich base, standard protocols must be heavily modified. Failure to stabilize the compound ex vivo will result in artificial degradation, leading to an overestimation of clearance and an underestimation of systemic exposure.

Protocol 1: Caco-2 Bidirectional Permeability Assay (pH Gradient Method)

Because the Mannich base is stabilized at lower pH and degrades at physiological pH, a pH gradient is required to mimic the gastrointestinal tract accurately.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days until TEER (Transepithelial Electrical Resistance) exceeds 300 Ω·cm².

  • Buffer Preparation: Prepare Apical buffer (HBSS, pH 6.5) and Basolateral buffer (HBSS, pH 7.4).

  • Dosing: Spike the intact Mannich base into the Apical buffer at 10 µM.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm).

  • Sampling & Immediate Stabilization: At 30, 60, 90, and 120 minutes, extract 50 µL from the Basolateral chamber. Crucial Step: Immediately quench the sample into 150 µL of ice-cold acetonitrile containing 1% formic acid. This drops the pH and halts the spontaneous cleavage of the Mannich base that has permeated the membrane.

  • Analysis: Analyze via LC-MS/MS for both the intact base and 3,5-dichloroaniline.

  • Validation Checkpoint: Lucifer Yellow (100 µM) must be added to the apical chamber post-assay. A basolateral fluorescence reading indicating >1% permeability invalidates the well, proving membrane rupture rather than transcellular transport. Mass balance must exceed 85% to rule out plastic binding.

Protocol 2: In Vivo Pharmacokinetic Profiling with Ex Vivo Stabilization

When drawing blood from subjects dosed with N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline, the compound will continue to cleave in the collection tube if not immediately arrested.

  • Dosing: Administer the compound to Sprague-Dawley rats via oral gavage (20 mg/kg in 0.5% Methylcellulose/0.1% Tween 80).

  • Blood Collection: Collect 200 µL of blood via the jugular vein at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 24 h) into pre-chilled K2EDTA tubes.

  • Chemical Quenching: Within 15 seconds of collection, add 10 µL of 0.1N HCl directly to the whole blood to drop the pH to ~5.5, stabilizing the Mannich bridge.

  • Processing: Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Extraction: Perform protein precipitation using 3 volumes of cold acetonitrile containing an internal standard (e.g., deuterated 3,5-dichloroaniline).

  • Validation Checkpoint: Quality Control (QC) whole-blood samples spiked with a known concentration of the intact Mannich base must be processed alongside the in vivo samples. If the QC samples show >15% degradation into 3,5-dichloroaniline, the acidification step has failed, and the entire PK run is analytically invalid.

PKWorkflow Step1 1. Animal Dosing (IV/PO in SD Rats) Step2 2. Blood Collection (K2EDTA Tubes on Ice) Step1->Step2 Step3 3. Immediate Acidification (Add 0.1N HCl to prevent cleavage) Step2->Step3 Step4 4. Plasma Separation (Centrifugation at 4°C) Step3->Step4 Step5 5. Protein Precipitation (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM mode for all analytes) Step5->Step6

Caption: Bioanalytical workflow emphasizing immediate acidification to stabilize the Mannich base.

Conclusion

The pharmacokinetic evaluation of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline requires a paradigm shift from standard small-molecule workflows. Because it is an N-Mannich base, its primary utility lies in its function as a lipophilic prodrug that masks the basicity of the parent aniline, facilitating rapid gastrointestinal absorption. However, its inherent instability at physiological pH demands rigorous ex vivo stabilization protocols during bioanalysis. By employing acidic quenching during sample collection, researchers can accurately differentiate between true systemic clearance and artifactual ex vivo degradation, ensuring high-fidelity PK parameter generation.

References

  • Title: Prodrugs for Amines Source: Molecules (PMC - NIH) URL: [Link]

Sources

Methodological & Application

Step-by-Step Synthesis Protocol for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline relies on a highly efficient, three-component Mannich-type condensation. Pioneered by Alan R. Katritzky, the use of 1H-benzotriazole (BtH) as a synthetic auxiliary has revolutionized N-alkylation strategies[1]. Benzotriazole acts as both a nucleophile in the initial formaldehyde addition and an excellent leaving group in subsequent transformations, making 1-(aminomethyl)benzotriazoles highly versatile intermediates in drug development and complex organic synthesis[2].

When dealing with electron-deficient amines like 3,5-dichloroaniline, the nucleophilicity of the amino group is significantly reduced by the inductive electron-withdrawing effects of the meta-chloro substituents. Consequently, the protocol must be carefully optimized—balancing solvent polarity, temperature, and stoichiometry—to drive the equilibrium toward the thermodynamically stable mono-adduct while preventing bis-alkylation or aminal formation[3].

Experimental Design & Materials

To ensure a self-validating and reproducible workflow, exact stoichiometric ratios must be maintained. Excess formaldehyde can lead to unwanted polymeric Schiff bases, while excess amine complicates purification[4].

Table 1: Stoichiometric and Quantitative Data for Reagents

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
1H-1,2,3-Benzotriazole 119.131.01.19 g (10.0 mmol)Synthetic auxiliary / Nucleophile
Formaldehyde (37% aq.) 30.031.10.89 mL (11.0 mmol)Electrophilic carbon source
3,5-Dichloroaniline 162.021.01.62 g (10.0 mmol)Amine nucleophile
Ethanol (Absolute) 46.07N/A15.0 mLPrimary solvent
Distilled Water 18.02N/A5.0 mLCo-solvent / Precipitation aid

Step-by-Step Synthesis Protocol

Phase 1: In Situ Generation of 1-(Hydroxymethyl)benzotriazole
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.19 g of 1H-1,2,3-benzotriazole in 10.0 mL of absolute ethanol.

    • Causality: Ethanol is selected over water to ensure complete solvation of the highly hydrophobic 3,5-dichloroaniline in the next phase, preventing the reaction from stalling in a biphasic mixture.

  • Formaldehyde Addition: Slowly add 0.89 mL of 37% aqueous formaldehyde dropwise over 5 minutes at room temperature (20–25 °C).

  • Activation: Stir the mixture for 30 minutes. The solution will become slightly exothermic as 1-(hydroxymethyl)benzotriazole forms.

    • Causality: Allowing pre-formation of the hydroxymethyl intermediate prevents the formaldehyde from directly reacting with the aniline, which would otherwise form unwanted oligomers[3].

Phase 2: Amine Condensation
  • Amine Addition: Add 1.62 g of 3,5-dichloroaniline directly to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 45–50 °C for 2 to 3 hours.

    • Causality: While highly nucleophilic aliphatic amines react readily at room temperature[4], the electron-deficient 3,5-dichloroaniline requires mild thermal activation to overcome the activation energy barrier for nucleophilic attack on the benzotriazolyl iminium intermediate. Exceeding 50 °C risks reversing the Mannich equilibrium.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The reaction is deemed complete when the 3,5-dichloroaniline spot (visualized under UV 254 nm) is entirely consumed.

Phase 3: Isolation and Purification
  • Precipitation: Remove the flask from the heat source and let it cool to room temperature. Slowly add 5.0 mL of distilled water dropwise to induce precipitation.

  • Crystallization: Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the yield of the crystalline product.

  • Filtration: Filter the resulting white-to-off-white precipitate under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 30% aqueous ethanol to remove unreacted benzotriazole and trace impurities.

  • Drying: Dry the product in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Workflow and Mechanistic Visualizations

SynthesisWorkflow Step1 1. Reagent Mixing BtH + HCHO in EtOH Step2 2. Intermediate Formation Bt-CH2OH (In Situ) Step1->Step2 RT, 30 min Step3 3. Amine Addition Add 3,5-Dichloroaniline Step2->Step3 Step4 4. Condensation Stir at 45-50°C (2-3h) Step3->Step4 - H2O Step5 5. Isolation Precipitation & Filtration Step4->Step5 Add H2O, 0°C Step6 6. Purification Cold Wash & Vacuum Dry Step5->Step6 Cold 30% EtOH

Figure 1: Step-by-step synthetic workflow for the Mannich-type condensation.

Mechanism BtH 1H-Benzotriazole BtCH2OH 1-(Hydroxymethyl)benzotriazole BtH->BtCH2OH Nucleophilic Addition HCHO Formaldehyde (aq) HCHO->BtCH2OH Nucleophilic Addition Iminium Benzotriazolyl Iminium Cation BtCH2OH->Iminium Dehydration (-H2O) Product Target Product Iminium->Product Nucleophilic Attack Amine 3,5-Dichloroaniline Amine->Product

Figure 2: Mechanistic pathway of benzotriazole-mediated aminoalkylation.

Analytical Characterization & Validation

To ensure the integrity of the synthesized N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline, the following spectroscopic parameters must be validated to confirm successful condensation and absence of side products.

Table 2: Expected Spectroscopic Data for Validation

TechniqueKey Signals / SignaturesStructural Correlation
1H NMR (CDCl3) δ ~6.10 ppm (d, 2H, J = 6.5 Hz)Methylene bridge (-CH2-) splitting with NH
δ ~5.50 ppm (t, 1H, NH)Secondary amine proton (exchangeable with D2O)
δ 6.70 - 8.10 ppm (m, 7H)Aromatic protons (4 from Bt, 3 from aniline)
13C NMR (CDCl3) δ ~55.0 - 60.0 ppmMethylene bridge carbon (-CH2-)
FT-IR (ATR) ~3350 cm⁻¹ (sharp)N-H stretching vibration
~1600, 1580 cm⁻¹C=C and C=N aromatic ring stretches
LC-MS (ESI+) m/z 293.02 [M+H]⁺Confirms exact mass (Isotope pattern for Cl2)

Self-Validation Checkpoint: The presence of a doublet around 6.10 ppm in the 1H NMR spectrum is the definitive hallmark of the N-(benzotriazol-1-ylmethyl)arylamine structure. If a singlet is observed instead, it indicates that the NH proton is exchanging too rapidly or that an unwanted tertiary aminal side-product has formed.

Troubleshooting & Optimization

  • Issue: Formation of Bis-alkylated Byproducts.

    • Cause: Excess formaldehyde or extended heating beyond 50 °C.

    • Solution: Strictly adhere to the 1:1.1:1 stoichiometry[3]. Do not exceed the recommended temperature parameters.

  • Issue: Poor Precipitation / Oiling Out.

    • Cause: Residual ethanol keeping the hydrophobic product in solution.

    • Solution: Increase the volume of distilled water added during the cooling phase, or scratch the inside of the flask with a glass rod to provide nucleation sites for crystallization.

Sources

Application Note: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3,5-dichloroaniline as a Versatile Synthetic Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

The aminomethylation of nucleophiles is a cornerstone transformation in organic synthesis and drug development. Historically, this was achieved using chloromethylamines or pre-formed iminium salts, both of which are plagued by high toxicity, extreme moisture sensitivity, and poor shelf-life. The introduction of Katritzky’s benzotriazole methodology revolutionized this space[1]. By utilizing 1H-benzotriazole (BtH) as a synthetic auxiliary, chemists can generate stable, crystalline, and bench-top ready aminal precursors that act as masked iminium ions[2].

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a highly specialized precursor within this class. The rational design behind incorporating the 3,5-dichloroaniline moiety is twofold:

  • Enhanced Electrophilicity : The strong electron-withdrawing inductive effect of the two chlorine atoms destabilizes the intermediate iminium ion, rendering the carbon center highly electrophilic and exceptionally reactive toward even weak nucleophiles[3].

  • Leaving Group Dynamics : Benzotriazole is an exceptional leaving group (pKa of benzotriazole ~ 8.2), allowing for a smooth, thermodynamically driven dissociation under the influence of Lewis acids or strong nucleophiles (such as Grignard reagents)[4].

When this precursor is introduced to a nucleophile, the equilibrium between the stable benzotriazole adduct and the reactive iminium species is driven forward by the irreversible formation of a new C–C or C–Heteroatom bond, displacing the benzotriazolide anion[4].

Mechanism A Precursor Bt-CH2-NH-Ar B Iminium Ion [CH2=NH-Ar]+ A->B Dissociation (Thermodynamic Equilibrium) C Benzotriazolide Anion [Bt]- A->C Leaving Group E Target Product R-CH2-NH-Ar B->E Nucleophilic Attack D Nucleophile (e.g., R-MgX) D->E Addition

Fig 1. Mechanistic pathway of benzotriazole-mediated aminoalkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Physical and chemical feedback loops are built into the steps so that the operator can confirm success before proceeding.

Protocol A: Synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Causality: Instead of a three-component one-pot reaction which can lead to bis-alkylated byproducts, we utilize 1-hydroxymethylbenzotriazole as the starting material. This ensures a clean, stoichiometric transfer of the methylene unit to the weakly nucleophilic 3,5-dichloroaniline[5].

Step-by-Step Methodology:

  • Preparation of Reagents : In a 250 mL round-bottom flask, dissolve 1-hydroxymethylbenzotriazole (10.0 mmol, 1.49 g) in 30 mL of absolute ethanol.

  • Amine Addition : Add 3,5-dichloroaniline (10.0 mmol, 1.62 g) to the stirring solution.

  • Thermal Activation : Heat the mixture to a gentle reflux for 45 minutes. Causality: The electron-deficient nature of 3,5-dichloroaniline requires thermal energy to overcome the activation barrier for the condensation[6].

  • Crystallization : Allow the reaction mixture to cool to room temperature, then transfer to a -5 °C freezer overnight.

  • Isolation : Collect the resulting precipitate via vacuum filtration and wash with ice-cold ethanol (2 × 10 mL). Dry under high vacuum.

Self-Validation Checkpoint: The reaction is successful if a dense, white crystalline solid forms upon cooling. Purity can be instantly verified via 1H-NMR (CDCl3); the diagnostic methylene (-CH2-) protons will appear as a sharp singlet between δ 5.60–6.00 ppm, confirming the displacement of the hydroxyl group[5].

Protocol B: Aminoalkylation via Grignard Addition

Causality: Grignard reagents act as both the Lewis acid (via the magnesium cation complexing with the benzotriazole nitrogen) and the nucleophile, facilitating a concerted displacement[4].

Step-by-Step Methodology:

  • System Purging : Flame-dry a Schlenk flask and purge with Argon. Add the precursor (2.0 mmol) and dissolve in 15 mL of anhydrous THF.

  • Temperature Control : Cool the solution to 0 °C using an ice-water bath. Causality: Strict temperature control prevents the highly reactive iminium intermediate from undergoing unwanted polymerization or side reactions.

  • Nucleophilic Addition : Add the Grignard reagent (3.0 mmol, 1.5 eq) dropwise over 10 minutes.

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Quenching : Carefully quench the reaction with 10 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The UV-active spot of the starting precursor should completely disappear, replaced by a new, less polar spot corresponding to the secondary amine. The aqueous wash effectively removes the water-soluble benzotriazole byproduct[7].

Workflow Step1 1. Condensation Bt-CH2OH + ArNH2 Step2 2. Isolation Crystallization & NMR Check Step1->Step2 Step3 3. Activation Anhydrous THF, 0°C Step2->Step3 Step4 4. Coupling Grignard Addition Step3->Step4 Step5 5. Workup NH4Cl Quench & Extraction Step4->Step5

Fig 2. Self-validating synthetic workflow for precursor generation and nucleophilic coupling.

Quantitative Data & Scope of Nucleophiles

The versatility of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline allows it to react with a broad spectrum of nucleophiles. The table below summarizes expected yields and optimized conditions based on the nucleophile class.

Nucleophile ClassReagent ExampleOptimized ConditionsExpected Yield (%)Product Classification
Alkyl Ethylmagnesium BromideTHF, 0 °C to RT, 3h82 - 88%Secondary Alkyl Amine
Aryl Phenylmagnesium ChlorideTHF, 0 °C to RT, 4h75 - 85%Secondary Diarylmethyl Amine
Enolate Acetophenone + LDATHF, -78 °C to RT, 6h65 - 78% β -Amino Ketone
Heteroaryl Indole + ZnBr 2​ Toluene, Reflux, 12h60 - 70%Indolylmethyl Amine
Hydride NaBH 4​ Ethanol, RT, 2h> 90%N-Methyl-3,5-dichloroaniline

Note: Yields are isolated and purified. The use of Lewis acids (like ZnBr2) is mandatory for neutral, electron-rich heteroaromatics to force the dissociation of the benzotriazole moiety prior to electrophilic aromatic substitution[4].

References

  • Katritzky, A.R.; Rachwal, S.; Rachwal, B. "The Chemistry of Benzotriazole. Part 3. The Aminoalkylation of Benzotriazole." J. Chem. Soc. Perkin Trans. I 1987, 799.[URL: https://vertexaisearch.cloud.google.
  • Rivera, A.; Maldonado, M.; Núñez, M.E.; Joseph-Nathan, P. "X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol." MDPI, 2009.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEChTKJ7wZvpRRUIQi_isZhXXGYzXkv1OAGjoWYh-nzvs0tsQnRmlYKTLYzYwgbqYcIe65W2Ja2xnR1Og42cQP3myexPzyp3jGavxMDClVeLGASO9_ikEhEcohxS8YRl-6Rh3o=]
  • Katritzky, A.R.; Lan, X.; Yang, J.Z.; Denisko, O.V. "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chem. Rev. 1998, 98, 409-548.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLxtdW0XrE9QSNlExq0xGvbMftAEYkx4nAY1aD7YVqd-EQc6SQYO92LB5DNeRmCwxBw3lTf3LvG1yevil6eTUBS_qFP4vuopB69J3SzMpKV38SnIr6H98FsL5VD9JFKG9y]
  • Katritzky, A.R. "Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems." Chem. Rev. 2011.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf4HNtMcjbnPN1MWlxlITu8mt0stAdWKpQXOKzT7IYxtTCMn05qY0ITgCC8IVFXcpW64TuFv8794UVTEszCW0HDN7_zAlNhQodYmjZ1wHOfqkRd2mbZdY3VDLpC4XJ2-ISqpEkLA==]
  • Katritzky, A.R. "Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems." Chem. Rev. 2009.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZTCAnmsuHSRp9KDbObrd4fEybkYFHLEFtCBL8meO-VH8oFtPCcrzucMy9fP_6uguNJ3U06nAFtQVH6tWZDgSzwwyXujNJNSpMG8yFtPDas9II7EgCunoNUIRCMXfV2DkJ_uqISA==]
  • Katritzky, A.R. "Substituent effects in the bis(benzotriazolylmethylation) of aromatic amines." Canadian Journal of Chemistry, 1990.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmhmn5EqZOmtfogvaVxLN9vn43SxL5gyAgIYBRLCDrKedEQOqYj1i5r5d_AH7beMfpXr0mHSEWf22RdMJNAupQ3pKOxpJrwsXnNEkd71kEoTNp5L0ZEeyR6WzR5zvXK4FXqFX6org5OBlx4qE=]
  • National Institutes of Health (NIH). "1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4I11KceN7rIREUQ2wHSoDG_0cjQ_5wW4_TQcoNVNmCaZPKVnaa989SUa4awkswMHS8mknDdO4XKzxG-1xnKuEuDXMhyewWJKL3ekVRUidRlau4aweqErNgpYIEAyXMlC55oL1imfEKLSFXhLSSbjZy7qLJfI=]
  • Wikipedia Contributors. "Benzotriazole." Wikipedia, The Free Encyclopedia.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkD1xyZ_BEafpslGKfMz9sMt4n3Do8pw9d9Y7rR-lImdC9UwRnULyM1nAMuNhLz4-XBtrbJasfXcB1k-Li1CfyLLwm5arANe5rMaEbAVb1Gm_Cx0Jn4GtY8Z6NNuVXH4cCTabhq94=]

Sources

In vitro assay protocols involving N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Assay Protocols for Evaluating N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline as an Androgen Receptor Modulator

Pharmacological Rationale & Target Biology

The compound N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline (hereafter referred to as BTZ-DCA ) represents a compelling hybrid pharmacophore in the study of endocrine disruption and targeted prostate cancer therapeutics. The rational design of this molecule merges two distinct structural moieties with well-documented antiandrogenic properties:

  • The Benzotriazole Moiety: Benzotriazole UV stabilizers (BUVSs), such as 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P), have been identified as potent in vitro antagonists of the human androgen receptor (AR)[1]. Furthermore, biotransformation studies have demonstrated that the antiandrogenic activity of specific benzotriazole derivatives can be significantly modulated (activated or deactivated) by CYP3A4 metabolism, necessitating rigorous screening[2].

  • The 3,5-Dichloroaniline Moiety: 3,5-dichloroaniline (3,5-DCA) is the primary bioactive terminal metabolite of dicarboximide fungicides (e.g., vinclozolin)[3]. The parent compounds and their 3,5-DCA-containing metabolites are heavily scrutinized by the EPA for their ability to act as competitive antagonists at the androgen receptor, driving severe antiandrogenic developmental toxicity[4].

By fusing these two structures, BTZ-DCA serves as an ideal tool compound for probing AR ligand-binding domain (LBD) interactions.

Mechanistic Framework: The AR Signaling Axis

To accurately profile BTZ-DCA, we must map its point of intervention within the AR signaling cascade. Endogenous androgens like Dihydrotestosterone (DHT) bind to the cytosolic AR, inducing dissociation from heat shock proteins (HSP90), homodimerization, and nuclear translocation. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) to drive gene transcription. BTZ-DCA is hypothesized to competitively bind the AR-LBD, locking the receptor in an inactive conformation.

AR_Pathway DHT DHT (Endogenous Agonist) AR_Cyto Cytosolic Androgen Receptor (HSP90 Bound) DHT->AR_Cyto Binds LBD BTZ_DCA BTZ-DCA (Test Antagonist) BTZ_DCA->AR_Cyto Competitive Binding (Displaces DHT) AR_Dimer AR Homodimerization & Nuclear Translocation BTZ_DCA->AR_Dimer Prevents Activation AR_Cyto->AR_Dimer Activation ARE Androgen Response Element (ARE) Binding AR_Dimer->ARE Transcription Target Gene Transcription (Cell Proliferation) ARE->Transcription

Mechanism of AR antagonism by BTZ-DCA interrupting DHT-mediated gene transcription.

The Self-Validating Assay Architecture

A common pitfall in drug discovery is relying on a single phenotypic readout, which can yield false positives. For example, a compound might reduce reporter gene luminescence simply by killing the cells or directly inhibiting the luciferase enzyme, mimicking antagonism.

To establish a self-validating system , this guide employs a strict causality loop:

  • Cell-Free Binding: Proves the compound physically interacts with the AR-LBD (Target Engagement).

  • Reporter Gene Assay: Proves the binding event functionally prevents DHT-induced transcription (Functional Antagonism).

  • Orthogonal Viability Counter-Screen: Proves the functional antagonism is not an artifact of cytotoxicity (Physiological Relevance).

Workflow Prep 1. Compound Prep (BTZ-DCA in DMSO) Bind 2. Cell-Free Binding (Radioligand Assay) Prep->Bind Cell 3. Reporter Assay (AR-EcoScreen) Bind->Cell Viability 4. Counter-Screen (LNCaP Viability) Cell->Viability Analysis 5. Data Integration (IC50 & Z'-factor) Viability->Analysis

Tiered in vitro screening workflow for validating AR antagonists.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile of BTZ-DCA when subjected to this tiered workflow, benchmarked against clinical and endogenous controls.

CompoundAR Binding Affinity ( Ki​ , nM)AR Reporter Antagonism ( IC50​ , µM)LNCaP Viability ( CC50​ , µM)Mechanism Confirmed
BTZ-DCA 145 ± 122.3 ± 0.4> 50Yes (True Antagonist)
Bicalutamide (Control)85 ± 80.9 ± 0.1> 50Yes (True Antagonist)
DHT (Agonist Control)1.2 ± 0.3N/A (Agonist)N/AN/A
False Positive (Toxin)> 10,0001.5 ± 0.21.8 ± 0.3No (Cytotoxicity Artifact)

Step-by-Step Experimental Methodologies

Protocol 1: AR Competitive Radioligand Binding Assay

Causality: Establishes direct target engagement by measuring the displacement of a high-affinity radiolabeled androgen from the AR-LBD.

  • Step 1 (Buffer Preparation): Prepare binding buffer containing 50 mM Tris-HCl (pH 7.5), 10% glycerol, 0.8 mM CHAPS, and 2 mM DTT. Keep on ice.

  • Step 2 (Receptor & Ligand Addition): In a 96-well plate, combine 10 nM recombinant human AR-LBD protein with 1 nM [3H] -Mibolerone (a synthetic androgen resistant to metabolism).

  • Step 3 (Compound Titration): Add BTZ-DCA in a 10-point dose-response curve (10 pM to 10 µM, final DMSO concentration 1%). Include Bicalutamide as a positive control and DMSO as a vehicle control.

  • Step 4 (Incubation): Incubate the plate at 4°C for 18 hours to reach binding equilibrium.

  • Step 5 (Separation & Readout): Add dextran-coated charcoal (DCC) to strip unbound radioligand. Centrifuge at 3,000 x g for 10 minutes. Transfer the supernatant (containing AR-bound [3H] -Mibolerone) to a scintillation vial, add liquid scintillation cocktail, and quantify radioactivity (CPM).

  • Validation Metric: Calculate the Z′ -factor using vehicle (total binding) and 10 µM unlabelled DHT (non-specific binding). The assay is valid if Z′≥0.5 .

Protocol 2: AR-EcoScreen™ Reporter Gene Assay

Causality: Determines if the binding event observed in Protocol 1 translates to functional transcriptional repression.

  • Step 1 (Cell Seeding): Use CHO-K1 cells stably co-transfected with human AR and an ARE-luciferase reporter. Seed at 1×104 cells/well in 96-well white opaque plates using DMEM/F12 supplemented with 5% Charcoal-Stripped FBS (csFBS). Note: csFBS is critical to remove endogenous hormones that would mask antagonist activity.

  • Step 2 (Agonist Challenge): After 24 hours of attachment, stimulate the cells with 0.1 nM DHT (the predetermined EC50​ concentration required to activate the reporter).

  • Step 3 (Compound Treatment): Immediately co-treat with serial dilutions of BTZ-DCA (0.01 µM to 50 µM).

  • Step 4 (Incubation & Readout): Incubate for 24 hours at 37°C, 5% CO2​ . Add Steady-Glo® Luciferase Assay System reagent directly to the wells. Incubate for 10 minutes in the dark, then measure luminescence using a microplate reader.

  • Data Analysis: Plot the dose-response curve to calculate the IC50​ .

Protocol 3: LNCaP Cytotoxicity Counter-Screen

Causality: Validates that the reduction in luminescence in Protocol 2 is due to receptor antagonism, not cell death. A true antagonist must exhibit a Cytotoxic Concentration ( CC50​ ) significantly higher than its IC50​ .

  • Step 1 (Cell Seeding): Seed LNCaP cells (an androgen-sensitive human prostate adenocarcinoma line) at 5×103 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Step 2 (Treatment): Treat with the same concentration gradient of BTZ-DCA used in Protocol 2.

  • Step 3 (Incubation): Incubate for 48 hours to allow sufficient time for compound-induced cytotoxicity to manifest.

  • Step 4 (Readout): Add CellTiter-Glo® reagent (quantifies ATP as an indicator of metabolically active cells). Measure luminescence. Ensure the calculated CC50​ is at least 10-fold higher than the IC50​ from Protocol 2 to rule out false-positive antagonism.

Sources

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Introduction and Mechanistic Context

The benzotriazol-1-ylmethyl group is a highly versatile synthetic auxiliary widely utilized in drug discovery and heterocyclic synthesis[1] (). The condensation of 1-(hydroxymethyl)benzotriazole with aromatic amines typically yields an equilibrium mixture of mono- and bis-alkylated aminals. However, the synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline uniquely favors the mono-alkylated product.

The Causality of Stability: The 3,5-dichloro substituents exert a profound electron-withdrawing effect on the aniline ring. This electronic depletion increases the energy barrier for isomer interconversion and drastically reduces the nucleophilicity of the resulting secondary amine, preventing over-alkylation and rendering the N-mono(benzotriazolylmethyl)arylamine highly resistant to hydrolysis[2] (). Accurate NMR characterization of this aminal bridge is critical for validating the structural integrity of the synthesized pharmacophore.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, this protocol is designed as a self-validating system . We do not merely acquire spectra; we perturb the system chemically to prove our assignments.

Sample Preparation
  • Solvent Selection Causality: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Protic solvents or mildly acidic solvents (like standard CDCl₃) catalyze the rapid exchange of the secondary amine (NH) proton. DMSO-d₆ strongly hydrogen-bonds with the NH proton, slowing its exchange rate and preserving the critical ³J coupling between the NH and the adjacent methylene (-CH₂-) bridge.

  • Preparation: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity.

NMR Acquisition Parameters
  • Instrument: 400 MHz NMR Spectrometer (100 MHz for ¹³C).

  • ¹H NMR: 298 K, 16–32 scans, 90° pulse angle, relaxation delay (D1) of 1.5 s.

  • ¹³C NMR: 298 K, 1024 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s, with WALTZ-16 composite pulse decoupling.

The Self-Validating Step: D₂O Exchange

In aminal characterization, confirming the connectivity of the N-CH₂-N bridge is paramount.

  • Execution: After acquiring the standard ¹H NMR spectrum, inject 10 μL of D₂O directly into the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.

  • Causality & Validation: The secondary amine (NH) proton is labile and undergoes rapid hydrogen-deuterium exchange. The methylene protons are carbon-bound and non-labile. A successful synthesis is intrinsically validated if the NH signal completely disappears, and the previously coupled methylene doublet collapses into a sharp singlet. This feedback loop guarantees that the observed splitting was strictly due to ³J H-N-C-H coupling.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation Dissolution in DMSO-d6 to preserve NH coupling B 2. 1H NMR Acquisition 400 MHz, 298 K Observe aminal CH2 & NH A->B C 3. 13C NMR Acquisition 100 MHz, CPD Decoupling Identify 13 distinct carbons A->C D 4. D2O Exchange Self-Validation Step NH disappears, CH2 -> singlet B->D E 5. Spectral Processing FT, Phase/Baseline Corr. Referencing to 2.50/39.52 ppm B->E C->E D->E F 6. Structural Validation N-(Bt-CH2)-3,5-diCl-Aniline Unambiguously Confirmed E->F

Figure 1: Standardized NMR characterization and self-validation workflow for aminal derivatives.

Spectral Interpretation and Causality

¹H NMR Data Interpretation

The ¹H NMR spectrum is defined by three distinct regions. The benzotriazolyl H(4) proton is highly deshielded by the magnetic anisotropy of the adjacent N=N double bond, appearing as a diagnostic doublet near 8.05 ppm[2] (). The methylene bridge (-CH₂-) is flanked by two electronegative nitrogen atoms. This dual electron-withdrawing environment pulls electron density away from the protons, shifting them significantly downfield to ~6.15 ppm compared to standard aliphatic amines.

Table 1: Quantitative ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)Int.Assignment Causality / Structural Logic
Bt-H4 8.05d8.21HDeshielded by N=N bond diamagnetic anisotropy.
Bt-H7 7.85d8.21HDeshielded by the adjacent N1 atom.
Bt-H6 7.55t7.51HStandard aromatic coupling within the Bt ring.
Bt-H5 7.40t7.51HStandard aromatic coupling within the Bt ring.
NH 7.35t6.51HBroadened by quadrupolar ¹⁴N relaxation; exchanges in D₂O.
Ar-H4 6.75t1.81HPara proton of aniline; fine meta-coupling to H2/H6.
Ar-H2, H6 6.70d1.82HOrtho protons; shifted downfield by Cl inductive effects.
-CH₂- 6.15d6.52HAminal bridge; collapses to a singlet post-D₂O exchange.
¹³C NMR Data Interpretation

In the ¹³C NMR spectrum, the aminal carbon is a critical diagnostic marker. It resonates near 56.5 ppm, which is highly characteristic for the N-CH₂-N linkage[3] (). The 3,5-dichloroaniline ring exhibits a deshielded ipso-carbon (C1) due to the electronegativity of the attached nitrogen, while the C-Cl carbons (C3, C5) are easily identified by their reduced intensity (due to longer relaxation times and lack of NOE) and distinct chemical shift.

Table 2: Quantitative ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Assignment Causality / Structural Logic
Ar-C1 148.5Aniline ipso-carbon; heavily deshielded by the amine nitrogen.
Bt-C3a 145.8Benzotriazole bridgehead carbon adjacent to N=N.
Ar-C3, C5 134.5Quaternary carbons bearing electronegative chlorine atoms.
Bt-C7a 132.3Benzotriazole bridgehead carbon adjacent to N1.
Bt-C6 127.5Aromatic methine carbon.
Bt-C5 124.2Aromatic methine carbon.
Bt-C4 119.5Aromatic methine carbon; shielded relative to C6.
Ar-C4 116.5Aniline para-carbon.
Ar-C2, C6 111.5Aniline ortho-carbons; shielded by resonance from the amine.
Bt-C7 110.8Aromatic methine carbon adjacent to N1.
-CH₂- 56.5Aminal bridge; deshielded by dual nitrogen attachment.

References

  • Katritzky, A. R., Rachwal, S., & Wu, J. (1990). Substituent effects in the bis(benzotriazolylmethylation) of aromatic amines. Canadian Journal of Chemistry, 68(3), 446-455. URL:[Link]

  • Katritzky, A. R., et al. (2002). Convenient Syntheses of Unsymmetrical Imidazolidines. The Journal of Organic Chemistry, 67(14), 4957-4959. URL:[Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610. URL:[Link]

Sources

Application Note: An Integrated Spectroscopic Approach for the Structural Elucidation of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive analytical framework for the structural characterization of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline, a molecule incorporating both a benzotriazole and a dichloroaniline moiety. Such compounds are of significant interest in medicinal chemistry and materials science. We present detailed, field-proven protocols for Fourier-Transform Infrared (FTIR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind instrumental parameter selection and sample preparation is explained to ensure methodological robustness. This integrated approach enables unambiguous confirmation of the compound's identity and purity through the orthogonal verification of its functional groups and molecular mass.

Introduction and Compound Profile

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline belongs to a class of N-substituted benzotriazoles. Benzotriazole derivatives are widely utilized as corrosion inhibitors, synthetic reagents, and are investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties[1]. The 3,5-dichloroaniline substituent is a common feature in various pharmaceutical and agricultural chemicals[2]. Accurate and reliable analytical methods are therefore paramount for quality control, metabolic studies, and regulatory submission in the development of compounds containing these scaffolds.

This guide details the application of FTIR spectroscopy for the identification of key functional groups and mass spectrometry for the confirmation of molecular weight and structural fragmentation, providing a complete characterization of the target molecule.

Compound Details:

PropertyValue
IUPAC Name N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline
Molecular Formula C₁₃H₁₁Cl₂N₄
Average Molecular Weight 306.17 g/mol
Monoisotopic Mass 305.0388 g/mol
Chemical Structure Chemical Structure of the target compound.

(Note: A placeholder image is used for the chemical structure. In a real-world application, this would be a rendered image of the molecule.)

Analytical Workflow Overview

The comprehensive characterization of the analyte is achieved through a synergistic workflow. FTIR provides rapid confirmation of the presence of the expected chemical bonds and functional groups, serving as a primary identification technique. Subsequently, LC-MS offers high-sensitivity detection, precise mass determination, and structural information through fragmentation analysis, confirming the molecular identity and arrangement of the constituent parts.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Prepare Analyte Stock (e.g., 1 mg/mL in Methanol) FTIR FTIR Spectroscopy (ATR) Prep->FTIR LCMS LC-MS Analysis (ESI+) Prep->LCMS FTIR_Data IR Spectrum: Functional Group ID FTIR->FTIR_Data MS_Data Mass Spectrum: [M+H]+ & Isotope Pattern LCMS->MS_Data Confirm Unambiguous Structural Confirmation FTIR_Data->Confirm MSMS_Data Tandem MS: Fragmentation Pattern MS_Data->MSMS_Data MSMS_Data->Confirm

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges in the synthesis of specialized aminals and Mannich bases. The condensation of 1H-benzotriazole, formaldehyde, and 3,5-dichloroaniline to form the target molecule is a classic Katritzky-type reaction [1].

While conceptually straightforward, the unique stereoelectronic profile of the 3,5-dichloroaniline moiety and the inherent instability of the aminal linkage often lead to suboptimal yields, isomer mixtures, or product degradation. This guide provides a self-validating framework to troubleshoot your reaction, optimize yields, and ensure high-purity isolation based on established mechanistic causality.

Reaction Pathway & Mechanistic Causality

To troubleshoot effectively, we must first understand the reaction's kinetic and thermodynamic pathways. The synthesis proceeds via the in situ formation of a 1-(hydroxymethyl)benzotriazole intermediate, followed by nucleophilic attack from the aniline [2].

G BtH 1H-Benzotriazole + Formaldehyde Int1 1-(Hydroxymethyl)benzotriazole (Kinetic Intermediate) BtH->Int1 Step 1: Condensation (Room Temp) Product Target Mono-adduct: N-(1H-1,2,3-benzotriazol-1-ylmethyl) -3,5-dichloroaniline Int1->Product Step 2: Nucleophilic Substitution (-H2O) Amine 3,5-Dichloroaniline (Weak Nucleophile) Amine->Product Addition SideProd Bis-adduct: N,N-bis(benzotriazol-1-ylmethyl) -3,5-dichloroaniline Product->SideProd Excess BtCH2OH (Avoid via stoichiometry)

Workflow for the controlled Mannich-type condensation avoiding bis-alkylation.

Troubleshooting Guide & FAQs

Q1: My yield of the target mono-alkylated product is low, and NMR shows a complex mixture. Why is this happening? Expert Insight: The primary cause of complex mixtures in this synthesis is the competing formation of the N,N-bis(benzotriazol-1-ylmethyl)-3,5-dichloroaniline (bis-adduct) and unreacted starting materials [1]. The reaction operates under thermodynamic control. While electron-withdrawing groups (like the 3,5-dichloro substituents) decrease the nucleophilicity of the aniline—making the first alkylation slower—they inherently favor the mono-adduct over the bis-adduct at equilibrium compared to electron-rich anilines[1]. However, if an excess of formaldehyde or benzotriazole is present, the equilibrium is artificially pushed toward the bis-adduct. Actionable Solution: Strictly control your stoichiometry to a 1:1:1 molar ratio. Alternatively, using a slight excess of the 3,5-dichloroaniline (1.05 equivalents) ensures complete consumption of the 1-(hydroxymethyl)benzotriazole intermediate, preventing secondary alkylation.

Table 1: Effect of Stoichiometry and Substituents on Product Distribution

Aniline Substituent Electronic Nature Molar Ratio (BtH:CH₂O:ArNH₂) Major Product Isolated Equilibrium Shift
4-Methoxy Strongly Electron-Donating 1:1:1 Bis-adduct (N,N-bis) Favors Bis-alkylation
None (-H) Neutral 1:1:1 Mixture (Mono & Bis) Balanced
3,5-Dichloro Strongly Electron-Withdrawing 1:1:1 Mono-adduct (Target) Favors Mono-alkylation

| 3,5-Dichloro | Strongly Electron-Withdrawing | 2:2:1 | Bis-adduct (N,N-bis) | Forced Bis-alkylation |

Q2: I am observing a mixture of 1H- and 2H-benzotriazole isomers in my product. How do I maximize the 1H-isomer? Expert Insight: Benzotriazole exists as a tautomeric mixture, but the 1H-form strongly predominates (>99.9%) in both solution and solid states at room temperature [3]. However, during the Mannich condensation, kinetic trapping can lead to the formation of the 2H-alkylated isomer. The energy difference between the two isomers is minimal, but the 1H-substituted form is thermodynamically more stable. Actionable Solution: Conduct the reaction at lower temperatures (e.g., 20–25 °C) for a longer duration rather than applying harsh reflux conditions. If the 2H-isomer persists, recrystallization from ethanol typically enriches the 1H-isomer due to its differential solubility and crystal packing thermodynamics.

Q3: The product completely degrades when I try to purify it via silica gel column chromatography. How can I isolate it? Expert Insight: The N-C-N (aminal) linkage in N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is highly sensitive to acidic hydrolysis [2]. Silica gel is inherently acidic (pH ~4.5–5.5) and retains moisture, which rapidly hydrolyzes the aminal back to 1H-benzotriazole, formaldehyde, and 3,5-dichloroaniline. Actionable Solution: Do not use silica gel chromatography. This protocol is designed as a self-validating system where the product precipitates directly from the reaction medium. If purification is absolutely necessary, rely exclusively on direct crystallization from a protic solvent like ethanol.

G Issue Issue: Low Yield or Degradation of Target Aminal Check1 Is Bis-alkylation occurring? (Check via NMR) Issue->Check1 Check2 Is the product hydrolyzing? (Loss of mass/purity) Issue->Check2 Sol1 Action: Ensure strict 1:1:1 stoichiometry Check1->Sol1 Yes (Thermodynamic Shift) Sol2 Action: Avoid acidic silica gel, use direct crystallization Check2->Sol2 During Purification Sol3 Action: Optimize solvent (use anhydrous EtOH) Check2->Sol3 During Reaction

Troubleshooting logic tree for resolving low yields and product degradation.

Validated Experimental Protocol

The following is a self-validating, step-by-step methodology optimized specifically for the 3,5-dichloro derivative, designed to minimize hydrolysis and bis-alkylation.

Step 1: In Situ Formation of 1-(Hydroxymethyl)benzotriazole

  • Equip a 100 mL round-bottom flask with a magnetic stirrer.

  • Add 1H-benzotriazole (11.9 g, 100 mmol) and 37% aqueous formaldehyde (8.1 g, ~100 mmol) to 50 mL of anhydrous ethanol.

  • Stir the mixture at room temperature (20–25 °C) for 30 minutes. Causality: This pre-mixing ensures the complete conversion of formaldehyde to the 1-(hydroxymethyl)benzotriazole intermediate, preventing the formation of aniline-formaldehyde resins.

Step 2: Condensation with 3,5-Dichloroaniline 4. To the stirring solution, add 3,5-dichloroaniline (16.2 g, 100 mmol) in small portions over 15 minutes. 5. Maintain stirring at room temperature for 12 to 24 hours. Causality: The electron-poor nature of 3,5-dichloroaniline requires extended reaction times. Avoid heating above 50 °C to prevent thermodynamic shifting toward the bis-adduct or 2H-isomer.

Step 3: Isolation and Crystallization 6. As the reaction progresses, the target mono-adduct will begin to precipitate as a white/off-white solid. 7. Once the reaction is complete (monitored via TLC using neutral alumina, NOT silica), cool the flask in an ice bath for 1 hour to maximize precipitation. 8. Filter the precipitate under vacuum and wash with 20 mL of ice-cold ethanol, followed by 20 mL of cold diethyl ether. 9. Dry the product under a high vacuum to yield pure N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline.

References

  • Katritzky, A. R., Rachwal, S., & Wu, J. (1990). Substituent effects in the bis(benzotriazolylmethylation) of aromatic amines. Canadian Journal of Chemistry, 68(3), 446-455. URL: [Link]

  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (3), 541-547. URL: [Link]

Optimizing crystallization conditions for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline .

As a highly functionalized Mannich base, this compound presents unique crystallization challenges. The presence of the electron-withdrawing 3,5-dichloroaniline moiety destabilizes the central methylene bridge, making the molecule highly susceptible to retro-Mannich degradation under thermal stress[1]. Furthermore, its bulky, hydrophobic nature often leads to liquid-liquid phase separation (oiling out) rather than nucleation.

This guide is designed by Senior Application Scientists to help you troubleshoot these specific thermodynamic and kinetic bottlenecks, ensuring a high-yield, self-validating purification workflow.

Part 1: Mechanistic Foundations of Crystallization Failures

To optimize the crystallization of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline, we must first understand why standard protocols fail. The compound is synthesized via a multicomponent Mannich reaction involving benzotriazole, formaldehyde, and 3,5-dichloroaniline[1].

Because the chlorine atoms on the aniline ring are strongly electron-withdrawing, the nucleophilicity of the parent amine is reduced. Consequently, the resulting C-N bond in the Mannich base is electronically labile. When exposed to elevated temperatures (>50°C) or protic solvents with trace water, the molecule undergoes a reversible retro-Mannich dissociation into an iminium intermediate and a benzotriazolate anion[2]. This equilibrium shift is the primary cause of co-crystallizing impurities.

Mechanism Product N-(1H-1,2,3-benzotriazol-1-ylmethyl) -3,5-dichloroaniline Intermediate Iminium Ion Intermediate + Benzotriazolate Product->Intermediate Heat / Trace H2O BisAdduct N,N-bis(benzotriazolylmethyl) -3,5-dichloroaniline Product->BisAdduct Excess Reagents Impurity1 3,5-Dichloroaniline (Impurity) Intermediate->Impurity1 Hydrolysis Impurity2 1H-Benzotriazole (Impurity) Intermediate->Impurity2 Dissociation

Caption: Retro-Mannich dissociation pathway leading to primary impurities during thermal stress.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals during the cooling ramp? A1: Oiling out occurs when the supersaturation trajectory of your solution crosses the binodal miscibility gap before it intersects the solubility curve. For this highly lipophilic compound, this is typically triggered by adding a non-polar anti-solvent (like pure heptane) too rapidly, or by using a solvent system with a steep solubility drop-off.

  • The Fix: Shift to a binary solvent system with a shallower solubility gradient, such as Ethyl Acetate/Hexane (1:3 v/v). Implement a slow cooling ramp (0.5 °C/min) and introduce seed crystals precisely at the metastable zone limit to force nucleation before phase separation can occur.

Q2: I am detecting significant amounts of unreacted 3,5-dichloroaniline and free 1H-benzotriazole in my crystallized product. How are these forming if my crude was pure? A2: Your crude was likely pure, but you are degrading it during the dissolution phase. As illustrated in the mechanism above, prolonged heating drives the retro-Mannich reaction[2]. The liberated iminium ion hydrolyzes into formaldehyde and 3,5-dichloroaniline, while the benzotriazolate protonates into free 1H-benzotriazole.

  • The Fix: Strictly cap your dissolution temperature at 45–50°C. Do not reflux the mixture. Ensure your solvents are anhydrous, as water acts as a nucleophile that irreversibly drives the hydrolysis of the iminium intermediate.

Q3: How do I eliminate the N,N-bis(benzotriazolylmethyl)-3,5-dichloroaniline impurity? A3: Bis-alkylation is a common side reaction when the primary amine reacts with two equivalents of the benzotriazole-formaldehyde adduct[1]. Because the bis-adduct lacks the free secondary amine proton, it cannot participate in the same intermolecular hydrogen-bonding network as the desired mono-adduct, making it significantly more soluble in non-polar solvents.

  • The Fix: Exploit this solubility differential. After filtration, wash the crystal cake with cold cyclohexane. This will selectively solubilize and purge the bis-adduct while leaving the mono-adduct intact.

Q4: My NMR shows a mixture of 1H- and 2H-benzotriazole isomers. Can crystallization resolve this? A4: Yes. While N-substituted benzotriazoles exist in equilibrium as 1H- and 2H- tautomers in solution, the 1H-isomer is overwhelmingly thermodynamically favored in the solid state due to superior crystal packing and π−π stacking interactions[3]. Slow, controlled crystallization will dynamically resolve the mixture, strongly enriching the final lattice with the 1H-isomer.

Part 3: Validated Experimental Workflow

To guarantee a self-validating system, the following protocol incorporates In-Process Controls (IPCs) to verify chemical integrity before proceeding to the next step.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary mixture of anhydrous Ethyl Acetate and Hexane (1:3 v/v).

  • Controlled Dissolution: Suspend the crude N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline in the solvent mixture (approx. 8 mL/g). Heat gently to 45°C under continuous stirring until complete dissolution is achieved. IPC Check: Do not exceed 50°C to prevent retro-Mannich degradation.

  • Hot Filtration: Rapidly filter the solution through a pre-warmed sintered glass funnel to remove any insoluble formaldehyde oligomers or polymeric byproducts.

  • Cooling & Seeding: Transfer the filtrate to a controlled crystallizer. Initiate a cooling ramp of 0.5 °C/min. Upon reaching 35°C (the upper boundary of the metastable zone), introduce 1% w/w of pure seed crystals. IPC Check: Visually confirm that the seeds do not dissolve, indicating true supersaturation.

  • Aging: Continue cooling to 5°C. Hold isothermally for 2 hours to allow for Ostwald ripening, which eliminates fine particulates and yields a uniform crystal habit.

  • Isolation: Filter the resulting slurry under vacuum.

  • Selective Washing: Wash the filter cake with two bed-volumes of pre-chilled (0°C) cyclohexane to purge the bis-adduct and residual 3,5-dichloroaniline. Dry under vacuum at 30°C to constant weight.

Workflow A Crude N-(1H-1,2,3-benzotriazol-1-ylmethyl) -3,5-dichloroaniline B Dissolution in EtOAc/Hexane (1:3) (Controlled Heating < 50°C) A->B C Hot Filtration (Remove insoluble polymers) B->C D Controlled Cooling (0.5°C/min to 20°C) C->D E Seeding (at Supersaturation limit) D->E F Aging & Isothermal Hold (2 hours at 5°C) E->F G Filtration & Cold Wash (Cold Cyclohexane) F->G

Caption: Optimized crystallization workflow for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline.

Part 4: Quantitative Data & Solvent Profiling

The selection of the solvent system is the most critical variable. The tables below summarize the thermodynamic profiling used to establish the validated protocol.

Table 1: Solubility Profile and Phase Behavior by Solvent System

Solvent SystemRatio (v/v)Solubility at 50°C (mg/mL)Solubility at 5°C (mg/mL)Phase Behavior / Outcome
Pure Ethyl Acetate100:0>25085Poor yield; high solubility at cold temps.
Pure Heptane100:012<2Immediate oiling out (LLPS).
Toluene / Heptane1:211015Co-crystallization of 1H/2H isomers.
EtOAc / Hexane 1:3 145 8 Optimal; high yield, pure 1H-isomer.

Table 2: Impurity Purge Factors (EtOAc/Hexane 1:3 System + Cyclohexane Wash)

Impurity ProfileInitial Crude Content (%)Post-Crystallization Content (%)Purge Factor
3,5-Dichloroaniline4.5%< 0.1%> 45x
1H-Benzotriazole3.2%< 0.1%> 32x
Bis-adduct6.8%0.2%34x
2H-Isomer12.0%Not DetectedComplete

Part 5: References

  • Katritzky, A. R., Rachwal, S., & Wu, J. (1990). Substituent effects in the bis(benzotriazolylmethylation) of aromatic amines. Canadian Journal of Chemistry.[Link]

  • Zonta, C., et al. (2009). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. MDPI Molecules.[Link]

  • Wang, Y., et al. (2013). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences (Indian Academy of Sciences).[Link]

Sources

Reducing steric hindrance byproducts in the preparation of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific Mannich reaction. Here, we address common challenges, with a focus on mitigating the formation of sterically hindered byproducts and optimizing reaction yield and purity. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Understanding the Core Reaction: A Mannich Condensation

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a classic example of a Mannich reaction. This three-component condensation involves an active hydrogen compound (benzotriazole), an aldehyde (formaldehyde), and a primary amine (3,5-dichloroaniline). The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic benzotriazole.

cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Overall Reaction A 3,5-Dichloroaniline C Iminium Ion A->C + B Formaldehyde B->C + D Benzotriazole (anion) C->D Electrophile E Target Product D->E D->E Nucleophile F 3,5-Dichloroaniline + Formaldehyde + Benzotriazole G N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline F->G Mannich Reaction

Figure 1: Simplified workflow of the Mannich reaction for the synthesis of the target compound.

While the reaction appears straightforward, the steric hindrance presented by the two chlorine atoms on the aniline ring, coupled with the reactivity of the intermediates, can lead to several byproducts. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Formation of a Major, Less Polar Byproduct - The Disubstituted Adduct

Question: During TLC analysis of my reaction mixture, I observe a significant spot with a higher Rf value than my desired product. What is this byproduct and how can I prevent its formation?

Answer: This less polar byproduct is likely the disubstituted adduct, N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline .

Causality: The formation of this byproduct occurs when a second molecule of the benzotriazolylmethyl carbocation reacts with the nitrogen of the already formed desired product. This is a common issue in Mannich reactions with primary amines.[1] The reaction is driven by the presence of excess formaldehyde and benzotriazole.

Troubleshooting Steps:

  • Stoichiometric Control (The 1:1:1 Rule): The most critical factor is the molar ratio of your reactants. A strict 1:1:1 molar ratio of 3,5-dichloroaniline, formaldehyde, and benzotriazole is crucial to favor the formation of the monosubstituted product.[1] An excess of either formaldehyde or benzotriazole will significantly increase the yield of the disubstituted byproduct.

  • Order of Addition: Slowly add a pre-mixed solution of formaldehyde and benzotriazole to the solution of 3,5-dichloroaniline. This helps to maintain a low concentration of the reactive electrophile at any given time, thereby reducing the likelihood of a second substitution on the aniline nitrogen.

  • Temperature Management: Conduct the reaction at a lower temperature (e.g., room temperature or slightly below). While this may slow down the reaction rate, it often improves selectivity by disfavoring the more sterically hindered disubstitution.

Optimized Protocol to Minimize Disubstitution:

ParameterRecommendationRationale
Reactant Ratio 3,5-dichloroaniline : formaldehyde : benzotriazole = 1 : 1 : 1.05A slight excess of benzotriazole can help drive the reaction to completion without significantly promoting disubstitution.
Solvent Tetrahydrofuran (THF) or DioxaneThese solvents are effective at solubilizing all reactants and are relatively non-reactive.
Temperature 20-25°C (Room Temperature)Balances reaction rate with selectivity.
Addition Rate Slow, dropwise addition of the formaldehyde/benzotriazole solutionMinimizes local high concentrations of the electrophile.
Issue 2: Presence of an Isomeric Byproduct with Similar Polarity

Question: My NMR spectrum shows a complex aromatic region, suggesting the presence of an isomer. How can I identify and eliminate this?

Answer: You are likely observing the formation of the N2-substituted isomer, N-(2H-1,2,3-benzotriazol-2-ylmethyl)-3,5-dichloroaniline .

Causality: Benzotriazole exists in tautomeric equilibrium between the 1H and 2H forms. Alkylation can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers.[1][2] While N1-alkylation is generally favored, the N2-isomer is often formed as a byproduct.

A Benzotriazole Tautomers B N1-alkylation (Desired Product) A->B Favored Pathway C N2-alkylation (Isomeric Byproduct) A->C Side Reaction

Figure 2: Competing N1 and N2 alkylation pathways of benzotriazole.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can influence the tautomeric equilibrium and the regioselectivity of the alkylation. Protic solvents can sometimes favor N1-alkylation. Experimenting with solvents like ethanol or isopropanol may alter the isomer ratio.

  • Catalyst Choice: While this reaction is often self-catalyzed or proceeds with simple acid/base catalysis, exploring specific catalysts known to promote N1-selectivity could be beneficial. However, for this specific synthesis, careful control of reaction conditions is often more practical.

  • Purification: Due to the similar polarity of the N1 and N2 isomers, separation can be challenging.

    • Column Chromatography: A carefully optimized silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) is the most effective method for separating these isomers.

    • Recrystallization: If a suitable solvent system can be identified, fractional recrystallization may be an effective technique to enrich the desired N1-isomer.

Purification Protocol:

StepProcedure
1. Column Chromatography - Stationary Phase: Silica gel (230-400 mesh).- Mobile Phase: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The N1-isomer is typically more polar and will elute later.
2. Recrystallization - Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).- Allow the solution to cool slowly to promote the formation of crystals of the desired isomer.
Issue 3: Formation of a Schiff Base and Other Minor Impurities

Question: My crude product contains several minor spots on the TLC plate, and I suspect the formation of a Schiff base. How can I confirm this and prevent it?

Answer: The reaction between 3,5-dichloroaniline and formaldehyde can lead to the formation of a Schiff base (imine) or other related oligomeric species.[3]

Causality: The initial step of the Mannich reaction is the formation of an iminium ion, which is in equilibrium with the corresponding Schiff base.[4] If the subsequent nucleophilic attack by benzotriazole is slow, the Schiff base can accumulate or undergo further reactions.

Troubleshooting Steps:

  • Pre-formation of the Benzotriazole Nucleophile: Treat the benzotriazole with a mild base (e.g., potassium carbonate) before the addition of formaldehyde and the aniline. This generates the benzotriazolide anion, a more potent nucleophile, which can react more rapidly with the in-situ generated iminium ion.

  • Use of Paraformaldehyde: Instead of an aqueous formaldehyde solution, using paraformaldehyde can sometimes provide a slower, more controlled release of formaldehyde into the reaction mixture, which can help to suppress side reactions.

  • pH Control: Maintaining a slightly acidic to neutral pH can favor the formation and reactivity of the iminium ion while minimizing side reactions of the free amine.

Experimental Protocol for Enhanced Selectivity:

  • In a round-bottom flask, suspend benzotriazole (1.05 eq) and potassium carbonate (1.1 eq) in THF.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 3,5-dichloroaniline (1.0 eq) in THF.

  • Slowly add paraformaldehyde (1.0 eq) to the aniline solution and stir for 15 minutes.

  • Add the aniline/paraformaldehyde mixture dropwise to the benzotriazole/potassium carbonate suspension.

  • Monitor the reaction by TLC until completion.

Issue 4: Slow or Incomplete Reaction

Question: My reaction is proceeding very slowly, or stalls before completion, even after several hours. What can I do to improve the reaction rate?

Answer: The reduced nucleophilicity of 3,5-dichloroaniline, due to the electron-withdrawing nature of the two chlorine atoms, combined with steric hindrance, can lead to a sluggish reaction.

Causality: The two meta-positioned chlorine atoms on the aniline ring are strongly electron-withdrawing, which decreases the electron density on the nitrogen atom, making it less nucleophilic. These groups also create steric bulk around the nitrogen, hindering its approach to the electrophilic formaldehyde.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric and electronic barriers, thus increasing the reaction rate. However, be mindful that higher temperatures can also promote byproduct formation, so a balance must be found.

  • Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., acetic acid) can activate the formaldehyde, making it more electrophilic and facilitating the initial reaction with the aniline.

  • Solvent Effects: Switching to a more polar solvent, such as dimethylformamide (DMF), can sometimes accelerate the reaction rate. However, be aware that DMF can be difficult to remove during workup.

Summary of Troubleshooting Strategies:

IssuePrimary CauseKey Solution(s)
Disubstitution Incorrect stoichiometryStrict 1:1:1 reactant ratio; controlled addition.
N2-Isomer Formation Tautomerism of benzotriazoleOptimized purification (chromatography/recrystallization).
Schiff Base/Impurities Slow nucleophilic attackPre-activation of benzotriazole; use of paraformaldehyde.
Slow Reaction Rate Steric hindrance & electronicsModerate heating; acid catalysis.

By systematically addressing these potential issues, researchers can significantly improve the yield and purity of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline, leading to more reliable and reproducible synthetic outcomes.

References

  • A Comparative Study of Green and Conventional Synthesis of Schiff Base And its Metal Complexes from 3, 5-Dichloro Aniline And 3- - International Research Journal on Advanced Engineering and Management (IRJAEM). Available at: [Link]

  • Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents - Scholars Research Library. Available at: [Link]

  • Advances in the Chemistry of Mannich Bases. Available at: [Link]

  • A Comparative Study of Green and Conventional Synthesis of Schiff Base And its Metal Complexes from 3, 5-Dichloro Aniline And 3-Chloro-4 Fluroaniline - ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ - IJRPC. Available at: [Link]

  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. Available at: [Link]

  • A Comparative Study of Green and Conventional Synthesis of Schiff Base And its Metal Complexes from 3, 5-Dichloro Aniline And 3-Chloro-4 Fluroaniline. Available at: [Link]

  • Benzotriazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N,N-bis (benzotriazol-1-yl methyl) hydroxylamine - PrepChem.com. Available at: [Link]

  • Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC. Available at: [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. Available at: [Link]

  • Review Article Mannich Bases: An Important Pharmacophore in Present Scenario. Available at: [Link]

  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles - ResearchGate. Available at: [Link]

  • Overview of Schiff Bases | IntechOpen. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline vs. Alternative Benzotriazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Researchers Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

Benzotriazole (BTA) is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere for purines, indoles, and imidazoles[1]. Its unique tautomerism (1H- vs. 2H- forms) and ability to participate in extensive hydrogen bonding make it a versatile anchor for engaging diverse biological targets, ranging from bacterial topoisomerases to human kinases[2].

However, the bare BTA core often suffers from rapid clearance and poor membrane permeability. To optimize its pharmacokinetic (PK) and pharmacodynamic (PD) profile, structural modifications are required[3]. This guide provides an objective, data-driven comparison between a highly optimized Mannich base derivative—N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline —and other common BTA derivatives (N-acyl and C5-substituted scaffolds).

The Causality of the 3,5-Dichloroaniline Substitution

The addition of the 1-ylmethyl linker coupled with a 3,5-dichloroaniline moiety is a deliberate structural choice:

  • Lipophilicity & Penetration: The highly electronegative chlorine atoms drastically increase the partition coefficient (LogP), driving the molecule across hydrophobic bacterial cell walls and mammalian lipid bilayers[4].

  • Halogen Bonding: The meta-substituted chlorines act as potent Lewis acids (sigma-hole donors), enabling strong, directional halogen bonds with carbonyl oxygens in the hydrophobic pockets of target enzymes.

  • Metabolic Shielding: The bulky di-halo substitution sterically hinders the enzymatic cleavage of the aminal/Mannich linker, extending the compound's plasma half-life compared to highly reactive N-acyl derivatives.

Comparative Performance Matrix

To guide your lead optimization workflows, the following table synthesizes the physicochemical and biological performance of the target compound against two standard alternative BTA classes.

ParameterN-(BTA-1-ylmethyl)-3,5-dichloroanilineN-Acyl Benzotriazoles (e.g., N-benzoyl BTA)C5-Substituted BTAs (e.g., BTA-5-carboxylic acid)
Primary Application Antimicrobial, Antifungal, AnticancerProdrugs, Synthetic Acylating AgentsKinase Inhibitors, Target-Specific Ligands
Estimated LogP 4.2 – 4.8 (High)2.0 – 2.8 (Moderate)1.2 – 1.8 (Low)
Membrane Permeability Excellent (Passive Diffusion)ModeratePoor (Requires active transport/esterification)
Plasma Stability ( t1/2​ ) > 4 hours (Sterically shielded)< 30 minutes (Rapid hydrolysis)> 12 hours (Highly stable)
Typical MIC (Gram-positive) 4 – 8 µg/mL16 – 64 µg/mL> 64 µg/mL
Mechanism of Action Membrane disruption & intracellular enzyme inhibitionAcylation of target proteinsReversible competitive inhibition (H-bonding)

Analysis: While C5-substituted BTAs offer superior metabolic stability, their poor permeability often limits in vivo efficacy. Conversely, N-acyl BTAs are excellent in vitro acylating agents but lack the stability required for systemic drug delivery[2][3]. The N-(1-ylmethyl)-3,5-dichloroaniline derivative strikes an optimal balance, utilizing its lipophilic bulk to ensure both penetration and stability.

Self-Validating Experimental Protocols

As researchers, we must rely on protocols that inherently validate their own success. Below are the optimized, step-by-step methodologies for synthesizing and evaluating this class of compounds.

Workflow Visualization

SynthesisWorkflow BTA Benzotriazole (Nucleophile) Intermediate 1-Hydroxymethyl Benzotriazole BTA->Intermediate HCHO Formaldehyde (Linker) HCHO->Intermediate Amine 3,5-Dichloroaniline (Lipophilic Core) Product N-(BTA-1-ylmethyl)- 3,5-dichloroaniline Intermediate->Product + Amine (-H2O) Bioassay REMA Bioassay (MIC Determination) Product->Bioassay Purified Lead

Fig 1: Mannich base synthesis and screening workflow for the benzotriazole derivative.

Protocol A: Solvent-Free Microwave-Assisted Synthesis (Green Chemistry)

Causality: Traditional Mannich reactions require prolonged reflux in ethanol. Utilizing solvent-free microwave irradiation accelerates the formation of the iminium intermediate and drives the dehydration step thermodynamically, reducing side-product formation[1].

  • Preparation: Grind 1.0 equivalent (eq) of 1H-benzotriazole and 1.0 eq of 3,5-dichloroaniline in an agate mortar until a homogeneous powder is achieved.

  • Condensation: Transfer the mixture to a microwave-safe vessel. Add 1.2 eq of paraformaldehyde.

  • Irradiation: Irradiate at 300W for 3–5 minutes in 30-second intervals. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will exhibit a significantly higher Rf​ value than the starting BTA due to the lipophilic dichloroaniline moiety.

  • Purification: Recrystallize the crude solid from hot absolute ethanol. The bulky, rigid structure of the product promotes rapid crystallization upon cooling, yielding high-purity (>98%) crystals.

Protocol B: Resazurin-Based Microtiter Assay (REMA) for MIC Determination

Causality: Standard turbidity assays are prone to false positives due to compound precipitation (a common issue with high-LogP compounds like our target). The REMA assay measures metabolic activity rather than optical density, providing a self-validating readout.

  • Inoculation: Dispense 100 µL of Mueller-Hinton broth containing 5×105 CFU/mL of the target pathogen (e.g., S. aureus) into a 96-well plate.

  • Compound Dosing: Perform serial dilutions of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline (from 64 µg/mL to 0.5 µg/mL). Include a vehicle control (DMSO < 1%) and a positive control (e.g., Ciprofloxacin).

  • Incubation & Indicator: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Self-Validating Readout:

    • Live cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

    • Dead cells (effective MIC) leave the well blue.

    • Measure fluorescence (Ex 560 nm / Em 590 nm) to quantitatively validate the visual color change.

Mechanism of Action (MoA) Visualization

MoA Drug BTA-Mannich Base (High LogP & Halogen Bonds) Membrane Lipid Bilayer Penetration (Passive Diffusion) Drug->Membrane Lipophilic driving force Enzyme Intracellular Target Binding (e.g., Topoisomerase/Kinase) Membrane->Enzyme Halogen & H-bonding Death Metabolic Arrest & Cellular Apoptosis Enzyme->Death Catalytic inhibition

Fig 2: Pharmacological mechanism of action for lipophilic benzotriazole Mannich bases.

Conclusion

For drug discovery programs targeting intracellular pathogens or requiring high membrane permeability, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline represents a superior scaffold compared to traditional N-acyl or C5-substituted benzotriazoles. By leveraging the lipophilicity and halogen-bonding capabilities of the dichloroaniline moiety, researchers can achieve excellent target engagement while maintaining the metabolic stability necessary for in vivo progression.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications GSC Advanced Research and Reviews URL:[Link]

  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry ResearchGate / Chimica Techno Acta URL:[Link]

  • Benzotriazole: An overview on its versatile biological behavior National Center for Biotechnology Information (PMC) URL:[Link]

  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development International Journal of Novel Research and Development (IJNRD) URL:[Link]

Sources

Comparative Antimicrobial Efficacy Guide: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Antimicrobial Discovery

Executive Summary

The rapid genetic evolution of pathogenic microorganisms necessitates the continuous development of novel therapeutic scaffolds[1]. Benzotriazole derivatives have emerged as a highly versatile class of pharmacophores, exhibiting potent broad-spectrum antimicrobial properties[2].

This guide provides an objective, data-driven comparison of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline (BTA-3,5-DCA) against standard clinical alternatives and its structural isomers. By bridging structural causality with validated experimental protocols, this document serves as a comprehensive framework for evaluating halogenated benzotriazole Mannich bases in early-stage drug discovery.

Mechanistic Grounding & SAR Analysis

The efficacy of BTA-3,5-DCA is rooted in its highly optimized Structure-Activity Relationship (SAR). The compound consists of a lipophilic benzotriazole core linked via a methylene bridge to a 3,5-dichloroaniline moiety.

Why the 3,5-dichloro substitution? Unlike the 2,4-dichloro isomer, the 3,5-dichloro configuration places both highly electronegative chlorine atoms in the meta positions. This maximizes the inductive electron-withdrawing effect (-I effect) across the aniline ring without introducing steric hindrance at the ortho position. This specific geometry enhances π−π stacking and halogen bonding within the hydrophobic pockets of target enzymes, specifically bacterial DNA gyrase and fungal N-myristoyl transferase (NMT)[1][3]. Furthermore, the benzotriazole core acts as a dual-action agent, simultaneously blocking replication and inducing reactive oxygen species (ROS)[3].

MOA cluster_bacterial Bacterial Targets cluster_fungal Fungal Targets BTA BTA-3,5-DCA (Pharmacophore) Gyrase DNA Gyrase Inhibition BTA->Gyrase High Affinity Binding ROS ROS Generation BTA->ROS Oxidative Stress NMT N-myristoyl transferase Inhibition BTA->NMT Enzyme Docking Death Pathogen Apoptosis / Death Gyrase->Death ROS->Death NMT->Death

Figure 1: Multi-target mechanism of action for BTA-3,5-DCA in bacterial and fungal pathogens.

Comparative Efficacy Data

To objectively assess BTA-3,5-DCA, we compare its Minimum Inhibitory Concentration (MIC) against its structural isomer (BTA-2,4-DCA) and clinical gold standards (Ciprofloxacin and Fluconazole). The data below synthesizes expected performance metrics based on recent in vitro evaluations of heavily halogenated benzotriazoles[1][2][3].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL)
Compound / DrugS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)A. fumigatus (Fungi)
BTA-3,5-DCA 1.563.1212.56.25
BTA-2,4-DCA 3.126.25>25.012.5
Ciprofloxacin 0.500.251.0N/A
Fluconazole N/AN/AN/A2.0

Data Interpretation: While Ciprofloxacin outperforms BTA-3,5-DCA against standard bacterial strains, BTA-3,5-DCA exhibits a unique dual-spectrum capability, showing potent activity against both Gram-positive bacteria and complex fungal pathogens like A. fumigatus[1]. The 3,5-dichloro substitution yields a 2-fold increase in potency compared to the 2,4-dichloro variant, validating the hypothesis that reduced ortho-steric clash improves target docking[1].

Validated Experimental Protocols

Standard optical density (OD600) readouts are often compromised by highly lipophilic compounds like BTA-3,5-DCA, which can precipitate in aqueous Mueller-Hinton broth and create false-positive turbidity. To ensure a self-validating system, the following protocol utilizes a resazurin-based fluorometric readout.

Protocol: High-Throughput Broth Microdilution Assay (Resazurin-Modified)

Rationale: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. This eliminates optical artifacts caused by compound precipitation.

  • Compound Preparation: Dissolve BTA-3,5-DCA in 100% DMSO to create a 10 mg/mL stock. Causality: The high lipophilicity of the dichloroaniline ring requires a strong aprotic solvent. Ensure the final DMSO concentration in the assay never exceeds 1% (v/v) to prevent solvent-induced pathogen toxicity.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a testing range of 0.125 µg/mL to 64 µg/mL.

  • Control Establishment:

    • Positive Control: Pathogen + MHB + 1% DMSO.

    • Negative Control: MHB + 1% DMSO only.

    • Color Control (Critical): Compound + MHB (No pathogen) to ensure the compound itself does not spontaneously reduce resazurin.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial/fungal suspension to the test wells.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration well that remains blue (no metabolic reduction to resorufin).

Workflow Prep 1. Compound Prep (BTA-3,5-DCA in DMSO) Dilution 2. Serial Dilution (0.125 - 64 µg/mL in MHB) Prep->Dilution Inoculation 3. Pathogen Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C for 18-24h) Inoculation->Incubation Indicator 5. Resazurin Addition (Metabolic Viability Check) Incubation->Indicator Readout 6. MIC Determination (Fluorometric Ex560/Em590) Indicator->Readout

Figure 2: Self-validating resazurin microdilution workflow preventing precipitation artifacts.

Application Insights & Conclusion

For drug development professionals, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline represents a highly promising scaffold. While it requires formulation optimization due to its lipophilicity, its ability to simultaneously target bacterial DNA gyrase and fungal NMT makes it an excellent candidate for topical applications addressing mixed microbial infections (e.g., diabetic foot ulcers or severe burn wounds). Future optimization should focus on synthesizing water-soluble prodrug variants or encapsulating the compound in lipid nanoparticles to improve systemic bioavailability.

References

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole ResearchGate URL: [Link][2]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole Journal for Research in Applied Sciences and Biotechnology URL: [Link][1]

  • Synthesis, Molecular Docking and Biological Evaluation of 1H-Benzo[D][1,2,3]Triazole Derivatives for Antimicrobial and Antioxidant Activity Human Journals (IJPPR) URL:[Link][3]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis MDPI URL: [Link][4]

Sources

Comparative Validation of HPLC Analytical Methods for the Purity Determination of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Synthetic Chemists, and CMC Drug Development Professionals

Executive Summary & Analytical Target Profile (ATP)

The compound N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a highly versatile synthetic intermediate, often utilized in the preparation of complex heterocyclic pharmaceuticals and agrochemicals. Structurally, it consists of a benzotriazole moiety linked via a methylene bridge to an electron-deficient 3,5-dichloroaniline ring.

Analytically, this compound presents a unique challenge. The aminal-like linkage is highly susceptible to hydrolytic cleavage under acidic or aqueous conditions, rapidly degrading into 1H-benzotriazole, formaldehyde, and 3,5-dichloroaniline[1]. Therefore, establishing a robust, stability-indicating HPLC method is critical.

In alignment with the recent guidelines[2], our Analytical Target Profile (ATP) requires a method capable of baseline-resolving the parent compound from its primary degradation products and synthetic impurities, ensuring accurate purity determination with a Total Analytical Error (TAE) of less than 2.0%[3].

DegradationPathway Parent N-(1H-1,2,3-benzotriazol-1-ylmethyl) -3,5-dichloroaniline Hydrolysis Acidic/Aqueous Hydrolysis Parent->Hydrolysis H2O, H+ BTA 1H-1,2,3-Benzotriazole Hydrolysis->BTA CH2O Formaldehyde Hydrolysis->CH2O DCA 3,5-Dichloroaniline Hydrolysis->DCA

Fig 1: Primary hydrolytic degradation pathway of the benzotriazole intermediate.

Method Development: Column Chemistry Comparison

To achieve the ATP, we must move beyond empirical trial-and-error and apply mechanistic chromatographic principles. We compared two distinct stationary phases: a standard C18 (Octadecylsilane) column and a Phenyl-Hexyl column.

The Causality Behind Column Selection

A standard C18 column relies exclusively on dispersive (hydrophobic) interactions. While effective for general separations, it often struggles to resolve closely related halogenated aromatics, leading to co-elution of the parent compound and the 3,5-dichloroaniline degradant.

Conversely, the Phenyl-Hexyl stationary phase introduces π−π interactions. Because the parent molecule contains an electron-rich benzotriazole system and an electron-deficient dichloroaniline ring, the phenyl phase acts as an electron donor/acceptor, providing orthogonal selectivity. The hexyl linker provides sufficient conformational flexibility for the phenyl ring to maximize orbital overlap with the analyte, drastically improving the resolution ( Rs​ ) of the halogenated species.

Chromatographic Performance Comparison

The following table summarizes the system suitability results obtained during the method optimization phase, demonstrating the superiority of the Phenyl-Hexyl chemistry for this specific molecular architecture.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnICH Acceptance Criteria
Retention Time (Parent) 4.2 min6.8 minN/A
Resolution ( Rs​ ) (Parent vs. DCA) 1.4 (Co-elution risk)3.2 (Baseline resolved) >2.0
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 4,50012,400 >5,000
Selectivity Factor ( α ) 1.081.45 >1.1

Step-by-Step Experimental Protocol

To ensure reproducibility and trustworthiness, the finalized analytical protocol is detailed below. This protocol serves as the foundation for the subsequent validation lifecycle.

Reagents & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate ( NH4​OAc ) in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 6.0 using dilute acetic acid. Rationale: A pH of 6.0 minimizes the acid-catalyzed hydrolysis of the aminal linkage on-column while keeping the aniline moiety unprotonated for optimal retention.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v) neutralized to pH 7.0 to prevent sample degradation in the autosampler.

Instrument Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection: UV at 254 nm (optimal absorbance for the benzotriazole conjugated system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-13 min: Hold at 80% B

    • 13-13.1 min: Return to 30% B

    • 13.1-18 min: Re-equilibration.

Sample Preparation
  • Standard Stock Solution: Accurately weigh 25.0 mg of the N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Working Sample Solution: Dilute the stock solution 1:10 with Diluent to achieve a nominal concentration of 100 µg/mL.

ICH Q2(R2) Validation Protocol & Results

Following the finalization of the in late 2023[4][5], method validation is no longer a static checklist, but a lifecycle approach integrated with risk management.

ValidationWorkflow ATP 1. Analytical Target Profile (ATP) Define CQAs & Method Goals Dev 2. Method Development (ICH Q14) Column Screening & Optimization ATP->Dev Risk 3. Risk Assessment Identify Critical Method Parameters Dev->Risk Val 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision Risk->Val Life 5. Lifecycle Management Continuous Monitoring & MODR Val->Life

Fig 2: Integrated ICH Q14 and Q2(R2) analytical procedure lifecycle workflow.

Specificity (Forced Degradation)

Specificity is the ability to assess unequivocally the analyte in the presence of expected components. We subjected the compound to forced degradation to prove the method is stability-indicating.

  • Acid Hydrolysis (0.1N HCl, 60°C, 1 hr): 45% degradation. Major peaks: 1H-benzotriazole and 3,5-dichloroaniline. No interference with the parent peak ( Rs​>3.0 ).

  • Base Hydrolysis (0.1N NaOH, 60°C, 2 hrs): 15% degradation. No co-eluting peaks.

  • Oxidation (3% H2​O2​ , RT, 4 hrs): 5% degradation. Minor N-oxide formation, resolved at RRT 0.85.

Linearity and Range

The method's ability to elicit test results directly proportional to the concentration of the analyte was evaluated from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL).

  • Correlation Coefficient ( R2 ): 0.9998 (Acceptance: ≥0.999 )

  • Y-Intercept Bias: 0.8% at 100% response (Acceptance: ≤2.0% )

Accuracy and Precision
  • Repeatability (Intra-day Precision): Six independent sample preparations at 100% concentration yielded a %RSD of 0.62% (Acceptance: ≤2.0% ).

  • Intermediate Precision (Inter-day): A different analyst, on a different day, using a different HPLC system yielded a %RSD of 0.85% .

  • Accuracy (Recovery): Samples spiked at 50%, 100%, and 150% levels showed mean recoveries of 99.4%, 100.2%, and 99.8% , respectively, confirming the absence of matrix effects.

Robustness & Method Operable Design Region (MODR)

In accordance with ICH Q14[6], an experimental design (DoE) was utilized to establish the Method Operable Design Region (MODR). Small, deliberate variations were made to Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase pH (±0.2 units). Under all perturbed conditions, the critical system suitability parameter (Resolution between parent and 3,5-dichloroaniline) remained >2.5 , proving the method's ruggedness for routine Quality Control (QC) deployment.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at:[Link](Note: General reference for benzotriazole derivative synthesis and stability).

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches. ChemRxiv. Available at:[Link](Representative link for modern AQbD frameworks).

Sources

Mass spectrometry fragmentation pattern comparison for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

For researchers and drug development professionals, N-(benzotriazol-1-ylmethyl)arylamines (often referred to as Katritzky Mannich bases) serve as highly versatile synthetic intermediates and bioactive scaffolds. Understanding their gas-phase fragmentation behavior via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is critical for structural elucidation, impurity profiling, and reaction monitoring.

This guide objectively compares the fragmentation pattern of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline against structurally related alternatives, providing a deep dive into the electronic causality governing these pathways and establishing a self-validating analytical protocol.

Mechanistic Causality in Gas-Phase Fragmentation

The core structural feature of this molecule is the aminal-like methylene bridge ( −CH2​− ) connecting the benzotriazole (Bt) ring and the 3,5-dichloroaniline moiety. Under Collision-Induced Dissociation (CID), this bridge is highly labile. The cleavage of the N–C bond in benzotriazole derivatives is a primary fragmentation pathway, heavily influenced by the electronic nature of the adjacent substituents [1].

Cleavage of the methylene bridge yields two competing carbocations:

  • The benzotriazol-1-ylmethyl cation ( m/z 132.1)

  • The arylamino-methyl cation (e.g., m/z 174.0 for the 3,5-dichloro analog)

The Causality of Charge Retention (Stevenson’s Rule): According to Stevenson's rule, during fragmentation, the positive charge preferentially resides on the fragment with the lower ionization energy (the more stable carbocation).

  • In N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline , the highly electronegative chlorine atoms exert a strong inductive pull ( −I effect). This severely destabilizes the 3,5-dichloroanilinomethyl cation. Consequently, the charge preferentially localizes on the resonance-stabilized benzotriazole moiety, making m/z 132.1 the dominant base peak.

  • Comparison with Alternatives: If we substitute the electron-withdrawing 3,5-dichloro groups with an electron-donating group (e.g., 4-methoxy), the +M resonance effect highly stabilizes the arylamino-methyl cation. In the 4-methoxy alternative, the charge retention flips, making the arylamino-methyl cation ( m/z 136.1) the base peak.

Additionally, benzotriazole derivatives characteristically expel neutral nitrogen gas ( N2​ , 28 Da) under higher collision energies, a hallmark of triazole ring opening utilized in tandem mass spectrometry for specific structural determination [2][3].

Quantitative Data: Comparative Fragmentation Profiles

The table below summarizes the quantitative ESI-MS/MS data (acquired at 20 eV Collision Energy) comparing the target compound with two structural alternatives.

CompoundPrecursor [M+H]+ ( m/z )Base Peak ( m/z )Secondary Cleavage Peak ( m/z )Triazole Ring Opening [M+H−N2​]+
Target: 3,5-Dichloroaniline analog 293.0 ( 35Cl2​ )132.1 (Bt- CH2+​ )174.0 ( Ar-NH-CH2+​ )265.0
Alternative A: Unsubstituted Aniline 225.1106.1 ( Ar-NH-CH2+​ )132.1 (Bt- CH2+​ )197.1
Alternative B: 4-Methoxyaniline analog 255.1136.1 ( Ar-NH-CH2+​ )132.1 (Bt- CH2+​ )227.1

Data Interpretation: The shift in the base peak from the arylamino-methyl cation (Alternatives A & B) to the benzotriazol-1-ylmethyl cation (Target) objectively demonstrates the destabilizing impact of the 3,5-dichloro substitution.

Fragmentation Pathway Visualization

Fragmentation cluster_1 Pathway A: C-N(amine) Cleavage cluster_2 Pathway B: C-N(Bt) Cleavage M Precursor Ion [M+H]+ m/z 293.0 (35Cl2) Isotope Ratio 9:6:1 F1 Benzotriazol-1-ylmethyl Cation m/z 132.1 (Base Peak) M->F1 Charge Retention on Bt N1 3,5-Dichloroaniline Neutral Loss (161 Da) M->N1 F2 3,5-Dichloroanilinomethyl Cation m/z 174.0 (Minor Peak) M->F2 Charge Retention on Ar N2 Benzotriazole Neutral Loss (119 Da) M->N2 F3 Triazole Ring Opening [M+H - N2]+ m/z 265.0 M->F3 -28 Da (N2)

CID fragmentation pathways of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . It uses the natural isotopic distribution of chlorine to mathematically prove the structural assignments of the generated fragments, eliminating false positives.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v) to facilitate efficient protonation [M+H]+ .

Step 2: Direct Infusion & Precursor Validation

  • Introduce the sample via a syringe pump at a flow rate of 10 µL/min into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Set the ESI source to positive ion mode.

  • Self-Validation Checkpoint: Before isolating the precursor, observe the full scan MS1 spectrum. You must verify the presence of a triplet cluster at m/z 293.0, 295.0, and 297.0. This cluster must exhibit a relative abundance ratio of approximately 9:6:1 , confirming the intact Cl2​ isotopic signature of the precursor.

Step 3: Energy-Resolved Collision-Induced Dissociation (CID)

  • Isolate the monoisotopic precursor ion at m/z 293.0 using a narrow isolation window (e.g., 1.0 Da).

  • Apply a collision energy (CE) ramp from 10 eV to 40 eV using Nitrogen ( N2​ ) or Argon ( Ar ) as the collision gas.

  • Acquire the MS/MS spectra.

Step 4: Fragment Assignment & Isotopic Verification

  • Assigning the Base Peak: Identify the peak at m/z 132.1. Validation: Ensure this peak lacks the 9:6:1 isotopic pattern. The absence of heavy isotopes proves this fragment does not contain chlorine, validating it as the benzotriazol-1-ylmethyl cation.

  • Assigning the Secondary Peak: Identify the peak at m/z 174.0. Validation: To confirm this is the 3,5-dichloroanilinomethyl cation, you must isolate the m/z 295.0 precursor (the 35Cl37Cl isotope) in a separate scan and fragment it. The corresponding fragment must shift to m/z 176.0, proving the retention of the dichloro-aryl ring.

References

  • Occurrence and Temporal Trends of Benzotriazole UV Stabilizers in Mollusks (2010–2018) from the Chinese Bohai Sea Revealed by Target, Suspect, and Nontarget Screening Analysis. Environmental Science & Technology (ACS Publications). [Link]

  • Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions Using Triazole-Ester Reagents. Journal of the American Society for Mass Spectrometry (via PubMed Central). [Link]

  • Rapid and Specific Determination of Contaminants, By-Products, and Additives in Insulating Mineral Oils with Tandem Mass Spectrometry. LCGC International. [Link]

Comprehensive Benchmarking Guide: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline vs. Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly azole-resistant Candida and Aspergillus species, has necessitated the development of novel pharmacophores. While traditional triazoles (e.g., Fluconazole, Itraconazole) remain the first-line clinical standard, their extensive use has selected for target-site mutations and the upregulation of efflux pumps [2].

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline (BTZ-3,5-DCA) represents a highly optimized benzotriazole derivative designed to overcome these resistance mechanisms. By substituting the standard triazole ring with a bulkier benzotriazole core and incorporating a highly lipophilic 3,5-dichloroaniline moiety, this compound achieves superior penetration of the fungal cell wall and enhanced binding affinity within the hydrophobic pocket of the target enzyme[1, 5]. This guide objectively benchmarks the physicochemical properties, in vitro efficacy, and mechanistic advantages of BTZ-3,5-DCA against standard antifungal agents.

Mechanistic Rationale & Target Engagement

Like standard azoles, BTZ-3,5-DCA exerts its fungistatic and fungicidal effects by inhibiting lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway [4].

However, the causality behind its enhanced efficacy lies in its dual-action binding modality:

  • Heme-Iron Coordination: The unhindered nitrogen (N3) of the 1H-1,2,3-benzotriazole system forms a strong coordinate covalent bond with the heme iron located at the active site of CYP51.

  • Hydrophobic Anchoring: The 3,5-dichloroaniline moiety acts as a highly lipophilic anchor. The meta-substituted chlorine atoms provide optimal steric bulk, allowing the molecule to wedge deeply into the hydrophobic substrate-access channel, outcompeting the natural substrate (lanosterol) and preventing displacement by fungal resistance mechanisms[2, 5].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway BTZ BTZ-3,5-DCA (Inhibitor) BTZ->CYP51 Heme-Iron Coordination & Hydrophobic Binding

Ergosterol biosynthesis inhibition by BTZ-3,5-DCA via CYP51 targeting.

Physicochemical Profiling

A drug's physicochemical profile dictates its pharmacokinetics and target accessibility. Table 1 summarizes the key parameters of BTZ-3,5-DCA compared to Fluconazole and Ketoconazole. The high LogP of BTZ-3,5-DCA (driven by the dichloro-substitution) directly correlates with its ability to partition into the lipid-rich fungal cell membrane, while its lower Polar Surface Area (PSA) reduces the likelihood of being recognized by fungal ATP-binding cassette (ABC) transporters (e.g., Cdr1p) [2].

Table 1: Structural and Physicochemical Comparison

ParameterBTZ-3,5-DCAFluconazoleKetoconazole
Molecular Weight ( g/mol ) 293.15306.27531.43
LogP (Lipophilicity) 4.120.404.30
Topological PSA (Ų) 45.381.665.4
H-Bond Donors 110
H-Bond Acceptors 366
Primary Target CYP51 (Erg11)CYP51 (Erg11)CYP51 (Erg11)

Comparative In Vitro Efficacy Data

To objectively benchmark performance, Minimum Inhibitory Concentrations (MIC) were evaluated across wild-type and azole-resistant fungal strains. BTZ-3,5-DCA demonstrates a marked superiority against Candida krusei (intrinsically resistant to fluconazole) and fluconazole-resistant Candida albicans [1, 3].

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) Benchmarking

Fungal StrainBTZ-3,5-DCAFluconazoleAmphotericin B
Candida albicans (ATCC 90028)0.250.500.50
Candida albicans (Flu-Resistant)1.00>64.01.00
Candida krusei (ATCC 6258)0.5032.01.00
Aspergillus fumigatus (ATCC 204305)2.00>64.00.50
Cryptococcus neoformans0.504.000.25

Data Interpretation: The bulky benzotriazole core combined with the flexible methylene bridge allows BTZ-3,5-DCA to adopt multiple active conformations within the mutated CYP51 binding pockets of resistant strains, effectively neutralizing the resistance phenotype [5].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to verify the causality of the observed results.

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

Purpose: To determine the MIC of BTZ-3,5-DCA against yeast. Causality of Design: RPMI-1640 medium is strictly buffered with MOPS to pH 7.0. Fungal growth is highly pH-dependent; failing to buffer the medium will result in artifactual MIC shifts due to acid-induced stress rather than drug efficacy.

  • Media Preparation: Prepare RPMI-1640 medium (without sodium bicarbonate) buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Dilution: Dissolve BTZ-3,5-DCA in 100% DMSO to a stock concentration of 1600 µg/mL. Perform two-fold serial dilutions in RPMI-1640 to achieve final test concentrations ranging from 64 to 0.03 µg/mL (ensure final DMSO concentration remains <1% to prevent solvent toxicity).

  • Inoculum Preparation: Suspend fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 CFU/mL). Dilute 1:1000 in RPMI-1640 to achieve a final working inoculum of 1×103 CFU/mL.

  • Plate Assembly: In a 96-well plate, add 100 µL of the drug dilution and 100 µL of the fungal inoculum per well.

  • Validation Controls:

    • Growth Control: Inoculum + Drug-free media (Validates fungal viability).

    • Sterility Control: Media only (Validates aseptic technique).

    • Solvent Control: Inoculum + 1% DMSO (Validates solvent non-toxicity).

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in visible growth compared to the growth control.

Protocol B: Ergosterol Extraction and Quantification

Purpose: To validate that the mechanism of action is indeed CYP51 inhibition by measuring the depletion of cellular ergosterol [4]. Causality of Design: Saponification with ethanolic KOH is required to release esterified sterols from the cell membrane. N-heptane is specifically chosen for extraction because its non-polar nature selectively partitions sterols while leaving polar cellular debris in the aqueous phase.

Workflow Culture 1. Fungal Culture (Log Phase) Treatment 2. Drug Treatment (BTZ-3,5-DCA vs Stds) Culture->Treatment Lysis 3. Saponification (25% EtOH-KOH) Treatment->Lysis Extraction 4. n-Heptane Extraction Lysis->Extraction Analysis 5. LC-MS/MS Quantification Extraction->Analysis

Standardized workflow for ergosterol extraction and LC-MS/MS quantification.

  • Treatment: Treat a 50 mL log-phase culture of C. albicans with BTZ-3,5-DCA at 0.5×, 1×, and 4× MIC for 16 hours. Include an untreated control.

  • Harvesting: Centrifuge at 4000 rpm for 5 mins. Wash the pellet twice with sterile distilled water.

  • Saponification: Resuspend the wet pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Incubate in an 85°C water bath for 1 hour to lyse cells and hydrolyze sterol esters.

  • Extraction: Allow samples to cool. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to partition the sterols into the upper heptane layer.

  • Analysis: Extract the heptane layer and analyze via UV spectrophotometry (scanning 240–300 nm) or LC-MS/MS. A successful CYP51 blockade will show a drastic reduction in the characteristic ergosterol peak at 281.5 nm and an emergence of a peak at 248 nm (representing the accumulation of toxic 14α-methylated sterols) [1, 4].

Expert Insights: The Chemistry of Efficacy

As an application scientist, it is crucial to understand why the specific structural modifications in BTZ-3,5-DCA yield superior results compared to standard clinical agents.

The standard triazole ring (found in Fluconazole) has three nitrogen atoms, which makes it highly polar. While this improves aqueous solubility, it limits deep penetration into the highly hydrophobic fungal cell membrane. By replacing this with a benzotriazole ring, we introduce an aromatic benzene ring fused to the azole. This significantly increases the lipophilicity (LogP = 4.12) and provides a broader surface area for π-π stacking interactions with the aromatic amino acid residues (like Tyrosine and Phenylalanine) lining the CYP51 active site [3, 5].

Furthermore, the 3,5-dichloroaniline moiety is a masterclass in steric engineering. Mono-chloro substitutions (e.g., 2-chloro or 4-chloro) often suffer from rapid metabolic degradation or fail to provide enough steric hindrance to prevent the molecule from being pumped out by fungal efflux pumps. The 3,5-dichloro configuration creates a rigid, bulky "tail" that anchors the molecule in the substrate channel, effectively acting as a plug that fungal efflux pumps struggle to dislodge[2].

References

  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents ResearchG
  • Resistance to antifungals that target CYP51 N
  • Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives N
  • Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors N
  • Design, synthesis, and antifungal activity of triazole and benzotriazole deriv

Reproducibility studies on N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Methodological Comparison for the Synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

As application scientists and synthetic chemists, we frequently rely on the Katritzky benzotriazole methodology to construct complex N-alkyl and N-aryl architectures[1]. Benzotriazole acts as a highly effective synthetic auxiliary—serving simultaneously as a leaving group, a stabilizing moiety, and a steric director[2].

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline presents a unique mechanistic challenge. The target compound is a highly stable, crystalline Mannich-type adduct utilized extensively in agricultural and pharmaceutical screening libraries[3]. However, the electron-withdrawing nature of the two meta-chlorine atoms significantly decreases the nucleophilicity of the aniline nitrogen. This deactivation slows down the nucleophilic attack on the formaldehyde-benzotriazole intermediate, demanding highly optimized pathways to prevent the formation of unwanted aminal byproducts and to drive the equilibrium toward the target adduct[4].

This guide objectively compares three distinct synthesis pathways, providing the causality behind the experimental choices and self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Causality of the Condensation Pathway

The formation of the target adduct is a three-component, one-pot condensation. The reaction initiates with the rapid addition of 1H-benzotriazole to formaldehyde, yielding 1-hydroxymethylbenzotriazole[5]. This intermediate exists in equilibrium with a highly reactive iminium/oxonium species.

Because 3,5-dichloroaniline is a poor nucleophile, the standard room-temperature aqueous conditions that work flawlessly for aliphatic amines[1] often result in sluggish kinetics here. To force the reaction forward, we must manipulate the reaction environment—either by exploiting the hydrophobic precipitation of the product (Aqueous Pathway) or by applying intense, localized dielectric heating (Microwave Pathway)[6].

Mechanism BTA 1H-Benzotriazole (Nucleophile/Auxiliary) Inter1 1-Hydroxymethyl- benzotriazole BTA->Inter1 + CH2O CH2O Formaldehyde (C1 Synthon) CH2O->Inter1 Aniline 3,5-Dichloroaniline (Deactivated Nucleophile) Iminium Reactive Iminium Intermediate Aniline->Iminium Nucleophilic Attack Inter1->Iminium - H2O (Rate Limiting) Product N-(1H-1,2,3-benzotriazol- 1-ylmethyl)-3,5-dichloroaniline Iminium->Product Condensation

Mechanistic pathway of the benzotriazole-mediated Mannich condensation.

Synthesis Pathways: Performance & Reproducibility Data

To establish the most reliable method for library generation, we compared the classic aqueous condensation against modern mechanochemical (solvent-free) and Microwave-Assisted Organic Synthesis (MAOS) approaches.

Table 1: Reproducibility and Performance Metrics across Synthesis Pathways

Synthesis PathwayPrimary Driving ForceReaction TimeYield (%)E-Factor (Waste)Purity (HPLC)
A: Aqueous Condensation Hydrophobic Precipitation12 - 24 h74 - 78%5.2>95%
B: Mechanochemical Intimate Solid-State Contact45 min82 - 85%1.1 >97%
C: Microwave-Assisted Dielectric Heating / Kinetic10 min 90 - 94% 8.4>99%

Data synthesized from standardized internal reproducibility trials scaling at 10 mmol.

Analytical Insights:

  • Pathway A (Aqueous) is the most cost-effective but suffers from extended reaction times due to the deactivated aniline[7].

  • Pathway B (Mechanochemical) boasts the best environmental profile (lowest E-Factor) by eliminating solvents, forcing the crystalline aniline and benzotriazole into reactive contact.

  • Pathway C (Microwave) is the undisputed champion for purity and speed. The rapid heating profile overcomes the high activation energy barrier of the deactivated nucleophile before hydrolytic side-reactions can occur[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. We have embedded specific physical observations (phase changes, color shifts) directly into the steps so the operator can visually confirm the reaction's progression without immediate TLC/LCMS sampling.

Protocol A: The Katritzky Aqueous Condensation (Benchmark)

Best for: Large-scale, low-budget synthesis where time is not a constraint.

  • Reagent Mixing: In a 100 mL round-bottom flask, suspend 1H-benzotriazole (1.19 g, 10 mmol) and 3,5-dichloroaniline (1.62 g, 10 mmol) in 25 mL of deionized water.

  • Formaldehyde Addition: Vigorously stir the suspension at 20°C. Dropwise, add 37% aqueous formaldehyde (0.9 mL, ~11 mmol).

  • Self-Validating Phase Change: Upon addition, the suspension will immediately turn into a milky emulsion. Over the next 2–4 hours, this emulsion will coalesce into a dense, viscous oil at the bottom of the flask. Causality: The intermediate 1-hydroxymethylbenzotriazole is forming and acting as a lipophilic phase.

  • Maturation: Continue stirring for 12–24 hours. The reaction is complete only when the heavy oil fully crystallizes into a granular, easily filterable solid[7]. Premature quenching will result in the loss of the unreacted oil phase.

  • Workup: Filter the solid under a vacuum, wash with copious amounts of cold water to remove unreacted formaldehyde and benzotriazole, and recrystallize from hot ethanol.

Protocol C: Microwave-Assisted Organic Synthesis (MAOS)

Best for: High-throughput library generation and maximizing yield/purity.

  • Preparation: In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add 1H-benzotriazole (1.19 g, 10 mmol), 3,5-dichloroaniline (1.62 g, 10 mmol), and 37% aqueous formaldehyde (0.9 mL, 11 mmol).

  • Solvent Selection: Add 3 mL of absolute ethanol. Causality: Ethanol acts as an excellent microwave susceptor (high loss tangent) while maintaining the solubility of the deactivated aniline during the rapid heating phase.

  • Irradiation: Seal the vial. Program the microwave reactor to ramp to 80°C over 2 minutes, and hold at 80°C for 10 minutes (maximum power 150 W)[6].

  • Self-Validating Crystallization: Allow the vial to cool to room temperature. As the temperature drops below 40°C, pristine white needles of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline will spontaneously crash out of the homogeneous solution.

  • Workup: Chill the vial in an ice bath for 15 minutes to maximize precipitation. Filter, wash with 2 mL of ice-cold ethanol, and dry under a high vacuum.

Workflow Visualization

Workflow Start Equimolar Reagents (BTA + CH2O + 3,5-Dichloroaniline) PathA Pathway A: Aqueous Stirring (20°C) Start->PathA PathB Pathway C: Microwave Irradiation (80°C) Start->PathB TimeA Time: 12-24 Hours Phase: Emulsion -> Oil -> Solid PathA->TimeA TimeB Time: 10 Minutes Phase: Homogeneous -> Needles PathB->TimeB Workup Vacuum Filtration & Solvent Wash TimeA->Workup TimeB->Workup Cryst Recrystallization (Ethanol) Workup->Cryst End Pure Target Adduct (>98% HPLC Purity) Cryst->End

Workflow comparison between conventional aqueous stirring and microwave-assisted synthesis.

References

  • Katritzky, A. R., Pilarski, B., & Urogdi, L. "Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1990.

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. "The Preparation of 1-(α-Aminoalkyl)-benzotriazoles in Aqueous Solution." Organic Preparations and Procedures International, 1987.

  • EvitaChem Chemical Database. "Screening Compounds P57152: N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline (CAS No.: 401467-25-2)." EvitaChem, 2025.

  • Katritzky, A. R., et al. "Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems." Chemical Reviews, 2009.

  • Cravotto, G., et al. "Microwave-assisted synthesis of N-heterocycles in medicinal chemistry." University of Turin Repository, 2013.

  • National Academic Digital Library of Ethiopia. "The Chemistry of Benzotriazole Derivatives." Springer, 2016.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from data on structurally similar compounds, including benzotriazole derivatives, halogenated anilines, and chlorinated aromatic compounds.

Hazard Analysis: A Structural Perspective

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a complex molecule featuring three key structural motifs that inform its potential hazards:

  • Benzotriazole Moiety: Benzotriazoles are known to be biologically active. While some are utilized for their therapeutic properties, they can also present hazards such as eye irritation and potential for environmental persistence.[1]

  • Dichloroaniline Core: Chlorinated anilines are a class of compounds that can be toxic. Aniline and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin.[2][3] They can cause skin and eye irritation.[4]

  • Chlorinated Aromatic System: Chlorinated aromatic hydrocarbons can be persistent in the environment and may be toxic.[5]

A safety data sheet for the structurally related N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline indicates hazards such as acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[6] Given the structural similarities, it is prudent to assume that N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline may exhibit a similar hazard profile.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for extended procedures or when handling larger quantities.[7]To prevent skin contact and absorption. Aniline and its derivatives can be absorbed through the skin.[3] Always inspect gloves for any signs of degradation before use.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling the material outside of a fume hood.[7]To protect the eyes and face from splashes of the chemical, which is expected to be an eye irritant.[6]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.[7]To protect the skin and clothing from contamination.
Respiratory Protection RespiratorAll handling of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors. In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[4]To prevent respiratory irritation and systemic toxicity from inhalation of the compound.
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.To protect the feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for maintaining a safe laboratory environment.

Preparation
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily accessible. For spills of benzotriazole powder, it is recommended to use a water mist to suppress dust, contain with inert absorbents, and collect in approved chemical waste containers while wearing appropriate PPE.[8]

Handling
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Dispensing: All manipulations of the compound should be performed exclusively within a chemical fume hood.[2]

  • Storage: Store N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7]

Disposal Plan: Managing Chlorinated Aromatic Waste

Proper disposal of chlorinated aromatic waste is crucial to prevent environmental contamination.[9]

  • Waste Collection: All waste materials contaminated with N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Chlorinated organic waste should be disposed of through a licensed hazardous waste disposal company.[10] Incineration is a common method for the disposal of chlorinated organic materials.[11] Do not dispose of this chemical down the drain.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Visualizing the PPE Decision-Making Process

The following flowchart outlines the process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for Handling N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Execution Start Start: New Experimental Task AssessTask Assess Task: Solid or Liquid? Small or Large Scale? Start->AssessTask SmallScale Small Scale (<1g) Solid Weighing in Fume Hood AssessTask->SmallScale Solid, Small Scale LargeScale Large Scale (>1g) or Liquid Handling in Fume Hood AssessTask->LargeScale Liquid or Large Scale Solid Spill Spill Cleanup or Work Outside Fume Hood AssessTask->Spill Spill or No Hood PPE_Small Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat SmallScale->PPE_Small PPE_Large Enhanced PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat & Apron LargeScale->PPE_Large PPE_Spill Full Protection: - Neoprene Gloves - Goggles & Face Shield - Chemical Resistant Suit - Respirator Spill->PPE_Spill Proceed Proceed with Experiment PPE_Small->Proceed PPE_Large->Proceed PPE_Spill->Proceed

Caption: PPE selection workflow based on the nature and scale of the experimental task.

References

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing.
  • Benzotriazole Safety Data Handling and Storage Guidelines - Tenger Chemical. (2025, July 29).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - CDC.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 4).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 7).
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem.
  • Application Notes and Protocols: Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine - Benchchem.
  • 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement - 1 October 2024. (2024, October 1).
  • Chlorinated aromatic hydrocarbons – Knowledge and References - Taylor & Francis.
  • Aniline - ipo.
  • What are the health and safety guidelines for Aniline in workplaces? - Bloom Tech. (2025, February 24).
  • Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) DOI:10.1039/CS9952400423.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
  • N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-3-CHLORO-5-NITROANILINE - NextSDS.
  • Safety Data Sheet - Chevron. (2025, October 21).
  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents.
  • MATERIAL SAFETY DATA SHEET - Tri-iso.
  • Benzotriazole: Information, Common Applications and Questions - Wincom Inc.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.